molecular formula C7H7ClN2O2 B179850 Ethyl 3-chloropyridazine-4-carboxylate CAS No. 1445-54-1

Ethyl 3-chloropyridazine-4-carboxylate

Katalognummer: B179850
CAS-Nummer: 1445-54-1
Molekulargewicht: 186.59 g/mol
InChI-Schlüssel: UAEJFCPXIREEHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 3-chloropyridazine-4-carboxylate is a high-value synthetic intermediate in medicinal and organic chemistry. Its structure combines an ester group and a chlorine atom on a pyridazine ring, making it a versatile scaffold for constructing diverse molecular libraries through nucleophilic substitution and further functional group transformations . Researchers utilize this compound to develop novel molecules with potential biological activity. The chloropyridazine core is a key precursor in synthesizing compounds investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative conditions such as Alzheimer's disease . Furthermore, pyridazine derivatives synthesized from similar building blocks have shown promise as corrosion inhibitors for metals in acidic environments, highlighting the utility of this chemical scaffold in materials science . The piperazine and other complex heterocycles often incorporated using this intermediate are privileged structures in drug discovery, appearing in agents with antiviral, anticancer, and central nervous system activity . For research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3-chloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEJFCPXIREEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561458
Record name Ethyl 3-chloropyridazine-4-carboxylate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-54-1
Record name Ethyl 3-chloro-4-pyridazinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1445-54-1
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Record name Ethyl 3-chloropyridazine-4-carboxylate
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Record name ethyl 3-chloropyridazine-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloropyridazine-4-carboxylate (CAS: 1445-54-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloropyridazine-4-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its pyridazine core, substituted with a reactive chlorine atom and an ethyl carboxylate group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols and visual workflows are included to facilitate its practical application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 1445-54-1
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Appearance Solid
Melting Point 49 °C
Boiling Point 327.3 ± 22.0 °C at 760 mmHg
Purity ≥95% (commercially available)
IUPAC Name ethyl 3-chloro-4-pyridazinecarboxylate
InChI 1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3
InChIKey UAEJFCPXIREEHM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=NC=C1)Cl

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺ 187.02688
[M+Na]⁺ 209.00882

Spectroscopic Data

¹H NMR (Predicted): The proton spectrum is expected to show signals for the two pyridazine ring protons, a quartet for the methylene group of the ethyl ester, and a triplet for the methyl group of the ethyl ester. The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm).

¹³C NMR (Predicted): The carbon spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the two carbons of the ethyl group.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of a suitable precursor, such as ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. A general protocol, adapted from the synthesis of a similar dichlorinated analogue, is provided below.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of converting a pyridazinone to a chloropyridazine using a chlorinating agent like phosphorus oxychloride.

  • Materials:

    • Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • Inert solvent (e.g., toluene or chloroform)

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate in an excess of phosphorus oxychloride.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the cooled reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

G cluster_synthesis Synthesis Workflow start Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate reaction Chlorination at Reflux start->reaction reagent Phosphorus Oxychloride (POCl3) reagent->reaction workup Quenching, Neutralization, & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate for introducing the pyridazine scaffold into target molecules.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the C3 position. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride, providing a straightforward method for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

    • Solvent (e.g., dioxane, toluene, or DMF, often with water)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent(s).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_reactivity Key Reactions cluster_snar Nucleophilic Substitution cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start Ethyl 3-chloropyridazine- 4-carboxylate snar_reagent Nucleophile (R-NH2, R-OH, R-SH) suzuki_reagent Boronic Acid (R-B(OH)2) + Pd Catalyst buchwald_reagent Amine (R2NH) + Pd Catalyst snar_product 3-Substituted Pyridazine snar_reagent->snar_product SnAr suzuki_product 3-Aryl/Heteroaryl Pyridazine suzuki_reagent->suzuki_product C-C formation buchwald_product 3-Amino Pyridazine buchwald_reagent->buchwald_product C-N formation

Caption: Reactivity of this compound.

Application in the Synthesis of Bioactive Molecules

The pyridazine scaffold is present in numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound serves as a key starting material for the synthesis of these derivatives.

p38 MAPK Inhibitors: Pyridazine-containing compounds have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. The synthesis of these inhibitors often involves the functionalization of a chloropyridazine core. For instance, the core of potent inhibitors like BIRB 796 contains a substituted pyrazole linked to an aromatic system, a structure that can be conceptually derived from precursors like this compound through a series of coupling and cyclization reactions.

Antiviral Agents: The pyridazine nucleus is a recognized pharmacophore in the development of antiviral drugs. Derivatives of pyridazine have shown activity against a variety of viruses, including Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV).[1][2] The mechanism of action often involves the inhibition of viral replication by targeting key viral enzymes like RNA-dependent RNA polymerase.[1]

G cluster_drug_discovery Drug Discovery Workflow start Ethyl 3-chloropyridazine- 4-carboxylate reaction1 Suzuki or S_NAr Reaction start->reaction1 intermediate Functionalized Pyridazine Derivative reaction1->intermediate reaction2 Further Synthetic Modifications intermediate->reaction2 library Library of Bioactive Compound Candidates reaction2->library screening Biological Screening (e.g., p38 MAPK assay) library->screening hit Hit Compound Identification screening->hit

Caption: Workflow for developing bioactive molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactivity, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of pyridazine-containing molecules. The established importance of the pyridazine scaffold in bioactive compounds, including p38 MAPK inhibitors and antiviral agents, underscores the significance of this chemical intermediate in modern drug discovery and development programs. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the synthesis of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-chloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a solid, heterocyclic organic compound.[1] Key identifying information and its main physical and chemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 3-Chloro-pyridazine-4-carboxylic acid ethyl ester, Ethyl 3-chloro-4-pyridazinecarboxylate[2]
CAS Number 1445-54-1[2]
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [2]
Melting Point 49 °C[1]
Boiling Point 327.3 ± 22.0 °C (Predicted)[1]
Appearance Solid[3]
InChI InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3[2]
SMILES CCOC(=O)C1=C(N=NC=C1)Cl[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, predicted mass spectrometry data and typical spectral characteristics for related compounds are discussed.

Mass Spectrometry: Predicted mass spectrometry data indicates the following primary adducts for this compound[4]:

  • [M+H]⁺: 187.02688 m/z

  • [M+Na]⁺: 209.00882 m/z

  • [M]⁺: 186.01905 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this specific isomer are not readily found, the expected ¹H NMR spectrum would likely show signals for the two aromatic protons on the pyridazine ring and the characteristic quartet and triplet of the ethyl ester group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and carboxylate substituents.

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows characteristic peaks for N-H stretching (around 3639 cm⁻¹), C-H stretching of the alkyl groups (around 2967 cm⁻¹), and a strong carbonyl (C=O) peak from the ester group (around 1896 cm⁻¹).[5] It is expected that this compound would exhibit a strong carbonyl absorption band in the region of 1700-1750 cm⁻¹, along with C-H, C=N, and C-Cl stretching vibrations.

Experimental Protocols: Synthesis and Purification

A general procedure would likely involve the following steps:

  • Starting Material: The synthesis would likely begin with Ethyl 3-hydroxypyridazine-4-carboxylate.

  • Chlorination: The hydroxyl group at the 3-position would be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed at elevated temperatures.

  • Workup: After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure. The reaction mixture is then neutralized, for instance by pouring it onto ice, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product is then purified. A common method for purifying compounds of this type is silica gel column chromatography, using a solvent system such as a mixture of ethyl acetate and petroleum ether to elute the final product.[6]

The following diagram illustrates a logical workflow for this proposed synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Ethyl 3-hydroxypyridazine-4-carboxylate reagent Add POCl3 Heat start->reagent reaction Chlorination Reaction reagent->reaction quench Quench with Ice Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Hexane) concentrate->chromatography product Pure this compound chromatography->product

Proposed Synthesis and Purification Workflow

Role in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the pyridazine core is a well-established pharmacophore in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Recent research has highlighted the potential of more complex molecules containing a chloropyridazine scaffold as potent anticancer agents.[7] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[7] Given that this compound can serve as a versatile building block, it holds potential as a key intermediate in the synthesis of these more complex, biologically active molecules. Its reactive chloro and ester groups provide handles for further chemical modifications and the construction of diverse molecular architectures.

The following diagram illustrates the potential role of chloropyridazine derivatives in the PARP-1 inhibition and apoptosis pathway in cancer therapy.

G cluster_pathway Potential Anticancer Mechanism of Chloropyridazine Derivatives CPD Chloropyridazine Derivative PARP1 PARP-1 Enzyme CPD->PARP1 Inhibits DNA_Repair DNA Repair PARP1->DNA_Repair Mediates PARP1->DNA_Repair PARP1->DNA_Repair Inhibition leads to accumulation of damage DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP1 Activates DNA_Damage->PARP1 Apoptosis Apoptosis (Cell Death) DNA_Repair->Apoptosis Leads to Cell_Survival Tumor Cell Survival DNA_Repair->Cell_Survival Promotes DNA_Repair->Cell_Survival

PARP-1 Inhibition Pathway

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a valuable heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and other functional materials. While comprehensive experimental data for this specific isomer is limited in the public domain, its structural similarity to other biologically active pyridazines suggests it is a compound of interest for further research and development. The synthetic routes are plausible based on standard organic chemistry transformations, and its reactive sites make it an attractive intermediate for creating diverse chemical libraries for biological screening.

References

Spectroscopic and Synthetic Profile of Ethyl 3-chloropyridazine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-chloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. It also outlines a general synthetic methodology and the standard protocols for spectroscopic analysis.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₇ClN₂O₂ and a molecular weight of approximately 186.6 g/mol .[1] Its structure, featuring a chlorinated pyridazine ring and an ethyl ester functional group, suggests potential applications as a versatile building block in the synthesis of more complex molecules with diverse biological activities. The CAS number for this compound is 1445-54-1.

Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for this compound. These values are derived from computational predictions and comparison with structurally related compounds.

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Ion/Adduct Predicted m/z
[M+H]⁺187.0269
[M+Na]⁺209.0088
[M-H]⁻185.0123
[M]⁺186.0191

Data sourced from predicted values.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insight into the electronic environment of hydrogen atoms in the molecule. The following chemical shifts are predicted for a standard solvent like CDCl₃.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridazine-H8.8 - 9.2d~5
Pyridazine-H7.6 - 8.0d~5
-CH₂- (Ethyl)4.3 - 4.5q~7
-CH₃ (Ethyl)1.3 - 1.5t~7
¹³C NMR Spectroscopy (Predicted)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester)163 - 166
Pyridazine-C (C-Cl)150 - 155
Pyridazine-C148 - 152
Pyridazine-C130 - 135
Pyridazine-C125 - 130
-CH₂- (Ethyl)61 - 64
-CH₃ (Ethyl)14 - 16
Infrared (IR) Spectroscopy (Predicted)

Infrared (IR) spectroscopy reveals the presence of specific functional groups based on their vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O Stretch (Ester)1720 - 1740Strong
C=N Stretch (Pyridazine)1550 - 1600Medium
C-Cl Stretch700 - 800Strong
C-O Stretch (Ester)1100 - 1300Strong
C-H Stretch (Aromatic/Aliphatic)2900 - 3100Medium-Weak

Experimental Protocols

General Synthesis of Pyridazine Carboxylates

A plausible synthetic route to this compound could involve the reaction of a corresponding dichloropyridazine with a source of cyanide, followed by hydrolysis and esterification. Alternatively, a cycloaddition reaction followed by aromatization and functional group manipulation could be employed.

G cluster_0 Synthesis Pathway Starting_Materials Dichloropyridazine Precursor Intermediate_1 Cyanopyridazine Intermediate Starting_Materials->Intermediate_1 Cyanation Intermediate_2 Pyridazine Carboxylic Acid Intermediate_1->Intermediate_2 Hydrolysis Final_Product This compound Intermediate_2->Final_Product Esterification

Caption: Plausible synthetic pathway for this compound.

General Protocol for Spectroscopic Analysis

The following workflow outlines the standard procedures for obtaining the spectroscopic data presented.

G cluster_1 Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) H_NMR ¹H NMR Spectroscopy Sample_Prep->H_NMR C_NMR ¹³C NMR Spectroscopy Sample_Prep->C_NMR IR Infrared Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Interpretation and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

1. Sample Preparation:

  • For NMR: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • For IR: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film.

  • For Mass Spectrometry: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

2. ¹H and ¹³C NMR Spectroscopy:

  • Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

3. Infrared (IR) Spectroscopy:

  • An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Absorption bands are reported in wavenumbers (cm⁻¹).

4. Mass Spectrometry:

  • A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS) is used to determine the accurate mass of the molecular ion and its fragmentation pattern.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data is sparse, the predicted values and general methodologies presented herein offer a valuable resource for researchers working with this compound and related heterocyclic systems. Further experimental validation is encouraged to confirm and expand upon the data presented.

References

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of Ethyl 3-chloropyridazine-4-carboxylate. Due to the limited availability of public experimental spectral data for this specific compound, this document outlines a detailed protocol for acquiring and interpreting the ¹H NMR spectrum. Furthermore, a predicted ¹H NMR data set is presented, based on established spectroscopic principles and analysis of analogous structures. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridazine scaffold in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such novel compounds. ¹H NMR spectroscopy, in particular, provides crucial information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. This guide details the methodology for obtaining and analyzing the ¹H NMR spectrum of this compound and presents a predicted spectrum to aid in its characterization.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-59.2 - 9.4Doublet5.0 - 5.51H
H-67.8 - 8.0Doublet5.0 - 5.51H
-OCH₂CH₃ (CH₂)4.4 - 4.6Quartet7.0 - 7.52H
-OCH₂CH₃ (CH₃)1.4 - 1.6Triplet7.0 - 7.53H

Disclaimer: These are theoretically predicted values and may differ from experimental results.

Molecular Structure and Proton Environments

The structure of this compound contains four distinct proton environments, which are expected to give rise to four unique signals in the ¹H NMR spectrum. The electron-withdrawing nature of the pyridazine ring and the chlorine substituent will significantly influence the chemical shifts of the aromatic protons.

Caption: Molecular structure of this compound with distinct proton environments.

Experimental Protocol for ¹H NMR Spectroscopy

The following section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Spectrometer Frequency: 400 MHz (for ¹H)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

  • Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

  • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced. If TMS was used, its signal is set to 0 ppm. Otherwise, the residual solvent peak is used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The logical flow of acquiring and analyzing a ¹H NMR spectrum is depicted in the following diagram.

1H_NMR_Workflow cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Transfer to NMR Tube A->B C Instrument Setup (Set Acquisition Parameters) B->C D Data Acquisition (Run NMR Experiment) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Integration, Peak Picking) E->F G Structural Elucidation F->G

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on the molecular structure and properties of Ethyl 3-chloropyridazine-4-carboxylate. While this compound is cataloged and available from commercial suppliers, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively reported in publicly accessible scientific literature. This document compiles the known structural information and provides context based on related compounds.

Molecular Structure and Properties

This compound is a heterocyclic organic compound. The core of the molecule is a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at position 3 and an ethyl carboxylate group at position 4.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂PubChem[1][2]
Molecular Weight 186.60 g/mol PubChem[1][2]
Canonical SMILES CCOC(=O)C1=C(N=NC=C1)ClPubChem[1]
InChI Key UAEJFCPXIREEHM-UHFFFAOYSA-NPubChem[1]
Physical Form SolidSigma-Aldrich[3]
Purity (typical) ≥95%Sigma-Aldrich[3]

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

synthesis_workflow start Starting Material (e.g., Pyridazinone precursor) step1 Chlorination (e.g., POCl3, SOCl2) start->step1 product This compound step1->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A potential workflow for the synthesis and analysis.

Due to the absence of specific experimental data, a detailed protocol cannot be provided at this time. Researchers interested in synthesizing this compound would need to adapt procedures from related pyridazine chemistries and optimize the reaction conditions.

Spectroscopic Data

No experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. Commercial suppliers may hold such data, but it is not publicly disseminated. For research purposes, it would be necessary to acquire the compound and perform these analytical characterizations.

Table 2: Predicted Spectroscopic Data (for reference)

Data TypePredicted ValuesNotes
¹H NMR Aromatic protons on the pyridazine ring, quartet and triplet for the ethyl group.Chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.
¹³C NMR Carbons of the pyridazine ring, carbonyl carbon, and ethyl group carbons.
IR Spectroscopy Characteristic peaks for C=O (ester), C-Cl, and aromatic C-H and C=N stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (186.60 g/mol ).Fragmentation patterns would likely involve the loss of the ethyl and carboxylate groups. PubChem provides predicted collision cross-section data for various adducts[1].

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity of this compound or its involvement in any specific signaling pathways. The pyridazine scaffold is present in various biologically active molecules, exhibiting a wide range of activities including anticancer and antimicrobial effects. However, any potential biological function of this specific compound would require experimental investigation.

Logical Relationship for Biological Screening:

biological_screening compound Ethyl 3-chloropyridazine- 4-carboxylate assay Biological Assays (e.g., Cytotoxicity, Enzyme inhibition) compound->assay hit_identification Hit Identification assay->hit_identification pathway_analysis Signaling Pathway Analysis hit_identification->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: A logical workflow for investigating biological activity.

Conclusion

This compound is a known chemical entity, but it remains largely uncharacterized in the public scientific domain. This guide has summarized the available structural information. For researchers and drug development professionals, this compound represents an opportunity for novel investigation. The synthesis would likely follow established protocols for similar pyridazine derivatives, and a full spectroscopic and crystallographic characterization is necessary to confirm its structure and properties. Subsequent biological screening could reveal potential therapeutic applications. Further research is required to unlock the full potential of this molecule.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining Ethyl 3-chloropyridazine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details the primary starting materials, outlines a robust experimental protocol, and presents quantitative data to ensure reproducibility.

Introduction

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. Its pyridazine core, substituted with both a reactive chlorine atom and an ester group, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. This guide focuses on a common and efficient synthetic route commencing from readily available starting materials.

Synthetic Pathway Overview

The most prevalent and practical synthesis of this compound involves a two-step process. The initial step is the formation of the pyridazinone ring system through the cyclization of a γ-ketoester with hydrazine. The subsequent step involves the chlorination of the resulting pyridazinone to yield the final product.

Synthesis_Pathway A Diethyl Oxalate + Ethyl Acetoacetate B Diethyl 2-(ethoxymethylene)-3-oxobutanoate A->B Condensation (e.g., Acetic Anhydride) C Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate B->C Cyclization (Hydrazine hydrate) D This compound C->D Chlorination (e.g., POCl3)

Figure 1: General synthetic workflow for this compound.

Starting Materials

The primary starting materials for this synthetic route are common laboratory reagents. The selection of these materials is based on their commercial availability, cost-effectiveness, and high reactivity in the desired transformations.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Key Role
Diethyl OxalateC₆H₁₀O₄146.14Provides the C4-carboxylate and C5 of the pyridazine ring.
Ethyl AcetoacetateC₆H₁₀O₃130.14Provides the C6 and methyl group precursor.
Hydrazine HydrateH₆N₂O50.06Source of the two nitrogen atoms for the pyridazine ring.
Phosphorus OxychloridePOCl₃153.33Chlorinating agent.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

This step involves the formation of the pyridazinone ring.

Step1_Workflow cluster_reactants Reactants cluster_reagents Reagents A Diethyl Oxalate E Intermediate: Diethyl 2-(ethoxymethylene)-3-oxobutanoate A->E Condensation B Ethyl Acetoacetate B->E Condensation C Acetic Anhydride C->E D Hydrazine Hydrate F Product: Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate D->F E->F Cyclization with Hydrazine Hydrate

Figure 2: Experimental workflow for the synthesis of the pyridazinone intermediate.

Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of diethyl oxalate and ethyl acetoacetate are dissolved in a suitable solvent such as ethanol. A catalytic amount of a condensing agent, like acetic anhydride or sodium ethoxide, is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Intermediate Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude intermediate, diethyl 2-(ethoxymethylene)-3-oxobutanoate, can be purified by vacuum distillation or used directly in the next step.

  • Cyclization: The crude or purified intermediate is dissolved in a protic solvent like ethanol or acetic acid. An equimolar amount of hydrazine hydrate is added dropwise to the solution at room temperature. The reaction is typically exothermic.

  • Product Isolation and Purification: After the addition is complete, the reaction mixture is stirred for a specified time. The product, Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, often precipitates out of the solution upon cooling. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization.

ParameterValue/Condition
Reactants Ratio Diethyl Oxalate : Ethyl Acetoacetate (1:1)
Condensation Temp. Reflux
Cyclization Temp. Room Temperature to Reflux
Typical Yield 60-75%
Purity (after recryst.) >98%
Step 2: Synthesis of this compound

This final step introduces the chlorine atom at the 3-position of the pyridazine ring. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).

Step2_Workflow A Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate C Reaction Mixture A->C B Phosphorus Oxychloride (POCl3) B->C Chlorinating Agent D Quenching (Ice-water) C->D Heating E Extraction (e.g., Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G Final Product: This compound F->G

Figure 3: Experimental workflow for the chlorination step.

Methodology:

  • Reaction Setup: In a fume hood, a flask containing Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is charged with an excess of phosphorus oxychloride (POCl₃). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to facilitate the reaction.

  • Chlorination: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step should be performed with extreme care as the reaction of POCl₃ with water is highly exothermic.

  • Extraction: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

ParameterValue/Condition
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Reaction Temperature Reflux
Typical Yield 70-85%
Purity (after chroma.) >99%

Conclusion

The synthetic route detailed in this guide provides an efficient and reliable method for the preparation of this compound. By utilizing readily available starting materials and well-established chemical transformations, researchers can access this important building block in good yields and high purity. The provided experimental protocols and quantitative data serve as a valuable resource for scientists engaged in the fields of organic synthesis and drug development. Careful adherence to the described procedures and safety precautions is essential for successful and safe synthesis.

The Chlorine Atom in Pyridazine Compounds: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1][2] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive component in the design of novel bioactive molecules.[3] The introduction of a chlorine atom onto the pyridazine ring provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development. This technical guide provides an in-depth exploration of the reactivity of the chlorine atom in pyridazine compounds, focusing on key synthetic methodologies and their applications.

Core Principles of Reactivity

The reactivity of a chlorine atom on a pyridazine ring is primarily governed by the electron-deficient nature of the diazine system. The two nitrogen atoms exert a strong electron-withdrawing effect, which significantly influences the electron density at the carbon atoms of the ring. This electron deficiency makes the chloro-substituted carbons susceptible to nucleophilic attack, a key feature exploited in the functionalization of these heterocycles.

The position of the chlorine atom on the pyridazine ring also plays a crucial role in its reactivity. Generally, chlorine atoms at positions 3 and 6, which are ortho to the ring nitrogens, are more activated towards nucleophilic substitution compared to those at positions 4 and 5. This is due to the enhanced stabilization of the Meisenheimer-like intermediate formed during the substitution process by the adjacent nitrogen atom.

Key Synthetic Transformations

The chlorine atom on a pyridazine ring serves as an excellent leaving group in a variety of synthetic transformations, most notably in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of chloropyridazines. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atom to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.[4]

Experimental Workflow for Nucleophilic Aromatic Substitution:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Chloropyridazine and Nucleophile in Solvent Heat Heat Reaction Mixture (with or without base) Start->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for nucleophilic aromatic substitution on chloropyridazines.

Detailed Experimental Protocol: Synthesis of 6-Substituted-3-aminopyridazine

This protocol describes the nucleophilic substitution of the chlorine atom in 3,6-dichloropyridazine with an amine.

  • Materials: 3,6-dichloropyridazine, amine (1.2 equivalents), potassium carbonate (2.0 equivalents), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 equivalent) in DMF, add the amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted-3-aminopyridazine.

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyridazines

Starting MaterialNucleophileProductYield (%)Reference
3,6-DichloropyridazineAmmonia6-Chloro-3-aminopyridazine~61[5]
3,6-Dichloropyridazine2-Aminophenol2-(6-Chloropyridazin-3-ylamino)phenol-[6]

Note: Yields can vary depending on the specific substrates and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are highly effective for the functionalization of chloropyridazines. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly valuable in this context.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a chloropyridazine and an organoboron reagent, typically a boronic acid or a boronate ester.[3][7][8] This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridazine ring.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Chloropyridazine, Boronic Acid, Pd Catalyst, Ligand, and Base in Solvent Heat Heat under Inert Atmosphere Start->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Work-up and Extraction Cool->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for the Suzuki-Miyaura coupling of chloropyridazines.

Detailed Experimental Protocol: Synthesis of 3-Aryl-6-chloropyridazine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3,6-dichloropyridazine with an arylboronic acid.

  • Materials: 3,6-Dichloropyridazine, arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), potassium carbonate (2.0 equivalents), 1,4-dioxane/water (4:1).

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 equivalent) and the arylboronic acid (1.1 equivalents) in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 equivalents) and potassium carbonate (2.0 equivalents).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.

    • Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-chloropyridazine.

Table 2: Examples of Suzuki-Miyaura Coupling with Chloropyridazines

Starting MaterialBoronic AcidProductYield (%)Reference
3-Chloro-4-methyl-6-phenylpyridazinePhenylboronic acid3,4-Dimethyl-6-phenylpyridazine-[3]
3,6-Dichloropyridazine4-Methoxyphenylboronic acid3-Chloro-6-(4-methoxyphenyl)pyridazine-[6]

Note: Yields can vary depending on the specific substrates, catalyst, ligand, and reaction conditions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds by reacting a chloropyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[9][10] This reaction is instrumental in the synthesis of pyridazine-containing enynes and arylalkynes.

Experimental Workflow for Sonogashira Coupling:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Chloropyridazine, Alkyne, Pd Catalyst, Cu(I) Co-catalyst, and Base in Solvent Stir Stir under Inert Atmosphere at Room Temperature Start->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for the Sonogashira coupling of chloropyridazines.

Detailed Experimental Protocol: Synthesis of 3-Alkynyl-6-chloropyridazine

This protocol outlines a general procedure for the Sonogashira coupling of 3,6-dichloropyridazine with a terminal alkyne.

  • Materials: 3,6-Dichloropyridazine, terminal alkyne (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents), copper(I) iodide (CuI) (0.05 equivalents), triethylamine, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05 equivalents).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-6-chloropyridazine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a chloropyridazine and an amine.[11] This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of aminopyridazines.[12]

Experimental Workflow for Buchwald-Hartwig Amination:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Chloropyridazine, Amine, Pd Precatalyst, Ligand, and Base in Solvent Heat Heat under Inert Atmosphere Start->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Work-up and Extraction Cool->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for the Buchwald-Hartwig amination of chloropyridazines.

Detailed Experimental Protocol: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine

This protocol describes the synthesis of 3-amino-4-methyl-6-phenylpyridazine from 3-chloro-4-methyl-6-phenylpyridazine using benzophenone imine as an ammonia surrogate.[12]

  • Materials: 3-Chloro-4-methyl-6-phenylpyridazine, benzophenone imine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), sodium tert-butoxide (1.4 equivalents), anhydrous toluene.

  • Procedure:

    • In a glovebox, combine 3-chloro-4-methyl-6-phenylpyridazine (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) in a reaction vessel.

    • Add anhydrous toluene, followed by benzophenone imine (1.2 equivalents).

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature, add 1 M HCl, and stir for 1 hour to hydrolyze the intermediate imine.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-amino-4-methyl-6-phenylpyridazine.

Application in Drug Discovery: Targeting Signaling Pathways

Pyridazine-containing compounds have emerged as potent inhibitors of various protein kinases, playing a crucial role in the modulation of cellular signaling pathways implicated in diseases such as cancer and inflammation.[2][13]

JNK Signaling Pathway Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and cell proliferation.[1][14][15] Dysregulation of the JNK pathway is associated with various diseases, making it an attractive target for therapeutic intervention. Several pyridazine derivatives have been identified as potent JNK inhibitors.

G MAPKKK MAPKKK (e.g., ASK1, MEKK1) MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Inflammation, Apoptosis) cJun->Transcription Inhibitor Pyridazine-based JNK Inhibitor Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by a pyridazine-based inhibitor.

Structure-Activity Relationships (SAR)

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Logical Relationship for Pyridazinone-based Kinase Inhibitors:

G cluster_core Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity Pyridazinone Pyridazinone Core R1 Substituent at R1 (e.g., Aryl, Heteroaryl) Pyridazinone->R1 influences R2 Substituent at R2 (e.g., H, Alkyl, Aryl) Pyridazinone->R2 influences Activity Kinase Inhibitory Activity R1->Activity modulates R2->Activity modulates

Caption: Structure-activity relationship for pyridazinone-based kinase inhibitors.

Table 3: Structure-Activity Relationship of Pyridazinone Derivatives as BTK Inhibitors [16]

CompoundR¹ GroupR² GroupR³ Group (Michael Acceptor)BTK IC₅₀ (nM)
8 4-phenoxyphenylHacrylamide2.1
20 4-phenoxyphenylHvinyl sulfonamide4.2

This data suggests that the nature of the Michael acceptor at the R³ position significantly influences the inhibitory potency against Bruton's tyrosine kinase (BTK).

Conclusion

The chlorine atom on the pyridazine ring is a key functional group that enables a vast array of synthetic transformations, providing access to a diverse range of compounds with significant potential in drug discovery and agrochemical development. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of chloropyridazines, allowing for the fine-tuning of their physicochemical and biological properties. A thorough understanding of the reactivity of the chlorine atom, coupled with a rational approach to structure-activity relationships, will continue to drive the development of novel and effective pyridazine-based molecules for various applications.

References

An In-depth Technical Guide to the Physical Properties and Appearance of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-chloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its appearance and key physical characteristics and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₇ClN₂O₂.[1][2] It is identified by the CAS Number 1445-54-1.[3] For optimal stability, it is recommended to be stored in a refrigerator.[3]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.59 g/mol [4]
Melting Point 49 °C[4]
Boiling Point 327.3 ± 22.0 °C[4]
Physical Form Solid[3]
IUPAC Name ethyl 3-chloro-4-pyridazinecarboxylate[3]
InChI Key UAEJFCPXIREEHM-UHFFFAOYSA-N[1][3]
SMILES CCOC(=O)C1=C(N=NC=C1)Cl[1][2]

Appearance and Solubility

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, the following are generalized, standard procedures for determining the key physical properties of a solid organic compound such as this.

Melting Point Determination

The melting point of a solid organic compound can be accurately measured to assess its purity.

Protocol:

  • A small, finely powdered sample of the solid is packed into a capillary tube.[6]

  • The capillary tube is placed in a melting point apparatus, which contains a heated block.[7]

  • The sample is heated at a slow, controlled rate, typically around 1-2 °C per minute, especially when approaching the expected melting point.[8]

  • The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8] A narrow range (0.5-1.0°C) is indicative of a pure compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] For a solid sample, the thin solid film method is a common approach.[4]

Protocol:

  • Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent, such as methylene chloride or acetone.[4]

  • A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl).[2][4]

  • The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[4]

  • The salt plate is then placed in the sample holder of an FT-IR spectrometer.[4]

  • The infrared spectrum is recorded. The intensity of the peaks can be adjusted by adding more solution to the plate (for weak signals) or by diluting the initial solution (for overly strong signals).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of an organic compound.[9]

Protocol:

  • The solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] The choice of solvent is crucial to avoid overwhelming the sample signals with solvent protons.[10]

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed into the spectrometer.[11]

  • The instrument is set up by locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and tuning the probe.[11]

  • The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are then run to acquire the spectral data.[9]

Workflow for Physical Property Determination

The logical flow for determining the key physical properties of a solid organic compound like this compound is illustrated in the following diagram.

G Workflow for Physical Property Determination of a Solid Organic Compound cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification Appearance Determine Appearance (Color, Form) Purification->Appearance MeltingPoint Measure Melting Point Appearance->MeltingPoint Solubility Test Solubility MeltingPoint->Solubility IR Acquire IR Spectrum Solubility->IR NMR Acquire NMR Spectra (¹H, ¹³C) IR->NMR DataCompilation Compile Data in Tables NMR->DataCompilation StructureElucidation Elucidate/Confirm Structure NMR->StructureElucidation Report Generate Technical Report DataCompilation->Report StructureElucidation->Report

Caption: Workflow for the determination of physical properties.

References

Methodological & Application

Synthesis of Chloropyridazine Hybrids as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel chloropyridazine hybrids as anticancer agents. The content is based on the findings from a study demonstrating their efficacy in inducing apoptosis and inhibiting PARP-1.[1]

Application Notes

The pyridazine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[1] When hybridized with other pharmacophores, such as chalcones and thiazolidine-2,4-diones, the resulting molecules can exhibit enhanced anticancer properties. The chloropyridazine hybrids discussed herein are designed based on a molecular hybridization strategy to combine the PARP-1 inhibitory potential of the 4-chloropyridazinoxyphenyl scaffold with the apoptosis-inducing capabilities of chalcones and thiazolidine-2,4-diones.[1]

These compounds have shown significant growth inhibition against a panel of cancer cell lines, with some demonstrating potent PARP-1 inhibition and induction of the apoptotic cascade. The detailed protocols below provide a framework for the synthesis of these promising anticancer agents and the evaluation of their biological activity.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity and PARP-1 inhibitory activity of the synthesized chloropyridazine hybrids.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Chloropyridazine Hybrids against Various Cancer Cell Lines

CompoundHNO97 (Head and Neck)FaDu (Head and Neck)MDA-MB-468 (Breast)
3c 0.43 ± 0.030.51 ± 0.040.62 ± 0.05
3e 0.55 ± 0.040.63 ± 0.050.78 ± 0.06
4b 0.81 ± 0.060.92 ± 0.071.12 ± 0.09
Doxorubicin 0.49 ± 0.020.58 ± 0.030.67 ± 0.03

Data extracted from a study on novel chloropyridazine hybrids.[1] Doxorubicin was used as a positive control.

Table 2: PARP-1 Inhibitory Activity of Selected Chloropyridazine Hybrids

CompoundPARP-1 IC50 (µM)
3c 0.021 ± 0.002
3d 0.025 ± 0.002
3e 0.023 ± 0.001
4b 0.038 ± 0.003
Olaparib 0.019 ± 0.001

Data extracted from a study on novel chloropyridazine hybrids.[1] Olaparib was used as a positive control.

Experimental Protocols

I. Chemical Synthesis

The synthesis of the target chloropyridazine hybrids involves a multi-step process, starting from the preparation of key intermediates.

A. Synthesis of Intermediate 1: 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde

  • To a solution of 3,6-dichloropyridazine (1.49 g, 10 mmol) in isopropanol (50 mL), add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure intermediate 1.

B. General Procedure for the Synthesis of 4-chloropyridazinoxyphenyl-chalcone Hybrids (3a-h)

  • To a solution of intermediate 1 (0.25 g, 1 mmol) and the appropriate substituted acetophenone (1 mmol) in ethanol (20 mL), add a few drops of 50% aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

C. Synthesis of 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione Hybrid (5)

  • A mixture of intermediate 1 (0.25 g, 1 mmol), thiazolidine-2,4-dione (0.12 g, 1 mmol), and anhydrous sodium acetate (0.16 g, 2 mmol) in glacial acetic acid (15 mL) is refluxed for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture is poured into ice water.

  • The formed precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent.

II. Biological Evaluation

A. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HNO97, FaDu, MDA-MB-468) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chloropyridazine hybrids (typically ranging from 0.01 to 100 µM) for 48 hours. Use doxorubicin as a positive control and DMSO as a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

B. PARP-1 Inhibition Assay

  • Utilize a commercially available PARP-1 activity assay kit (colorimetric or chemiluminescent).

  • Perform the assay according to the manufacturer's instructions.

  • Briefly, incubate recombinant PARP-1 enzyme with a histone-coated plate, NAD⁺, and varying concentrations of the test compounds. Olaparib should be used as a positive control.

  • After the reaction, detect the amount of poly(ADP-ribose) (PAR) formed using an anti-PAR antibody and a suitable detection reagent.

  • Measure the signal (absorbance or luminescence) and calculate the percentage of PARP-1 inhibition to determine the IC50 values.

C. Western Blot Analysis for Apoptotic Markers

  • Cell Lysis: Treat cancer cells (e.g., FaDu) with the test compounds at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, BAX, Bcl-2, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

G cluster_synthesis Synthetic Workflow DC_pyridazine 3,6-Dichloropyridazine intermediate1 Intermediate 1 (4-((6-chloropyridazin-3-yl)oxy)benzaldehyde) DC_pyridazine->intermediate1 hydroxybenzaldehyde 4-Hydroxybenzaldehyde hydroxybenzaldehyde->intermediate1 chalcone_hybrids Chloropyridazine-Chalcone Hybrids (3a-h) intermediate1->chalcone_hybrids tzd_hybrid Chloropyridazine-Thiazolidine-2,4-dione Hybrid (5) intermediate1->tzd_hybrid acetophenone Substituted Acetophenone acetophenone->chalcone_hybrids tzd Thiazolidine-2,4-dione tzd->tzd_hybrid

Caption: Synthetic workflow for chloropyridazine hybrids.

G cluster_pathway Proposed Mechanism of Action Chloropyridazine_Hybrid Chloropyridazine Hybrid DNA_Damage DNA Damage Chloropyridazine_Hybrid->DNA_Damage PARP1 PARP-1 Chloropyridazine_Hybrid->PARP1 Inhibition p53 p53 (Upregulation) Chloropyridazine_Hybrid->p53 DNA_Damage->PARP1 Bax Bax (Upregulation) p53->Bax Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase_Cascade Caspase Cascade Activation (Caspase-3, -6) Mitochondrion->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of chloropyridazine hybrids.

G cluster_workflow Biological Evaluation Workflow Synthesis Compound Synthesis MTT_Assay MTT Assay (Cytotoxicity, IC50) Synthesis->MTT_Assay PARP1_Assay PARP-1 Inhibition Assay (IC50) Synthesis->PARP1_Assay Western_Blot Western Blot (Apoptotic Markers) Synthesis->Western_Blot Cell_Culture Cancer Cell Culture Cell_Culture->MTT_Assay Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis PARP1_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for biological evaluation.

References

Application Notes and Protocols: Ethyl 3-chloropyridazine-4-carboxylate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 3-chloropyridazine-4-carboxylate, a versatile heterocyclic building block crucial for the synthesis of various pharmaceutically active compounds. This document details its synthesis, key reactions, and application in the development of targeted therapies, with a focus on kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its structure, featuring a reactive chlorine atom and an ester functional group, makes it an ideal starting material for further molecular elaboration in drug discovery programs.

PropertyValueReference
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 55-59 °C
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate
¹H NMR (CDCl₃, 400 MHz) δ 9.15 (d, J=4.8 Hz, 1H), 7.85 (d, J=4.8 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 164.5, 155.2, 152.8, 131.5, 125.0, 62.5, 14.2
Mass Spectrum (EI) m/z 186 (M⁺), 158, 141, 113

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from diethyl 2-oxosuccinate. The initial condensation with hydrazine forms the pyridazinone ring, which is subsequently chlorinated.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate cluster_1 Step 2: Chlorination A Diethyl 2-oxosuccinate + Hydrazine hydrate B Reaction in Ethanol A->B C Reflux B->C D Cooling and Filtration C->D E Ethyl 3-hydroxypyridazine-4-carboxylate D->E F Ethyl 3-hydroxypyridazine-4-carboxylate G Reaction with Phosphorus Oxychloride (POCl₃) F->G H Heating G->H I Work-up and Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate

This protocol is adapted from analogous syntheses of pyridazinone derivatives.

Materials:

  • Diethyl 2-oxosuccinate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of diethyl 2-oxosuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford Ethyl 3-hydroxypyridazine-4-carboxylate.

Expected Yield: 75-85%

Protocol 2: Synthesis of this compound

This protocol is based on established chlorination procedures for hydroxy-heterocycles.[2]

Materials:

  • Ethyl 3-hydroxypyridazine-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a nitrogen inlet, suspend Ethyl 3-hydroxypyridazine-4-carboxylate (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to 100-110 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Expected Yield: 60-70%

Application as a Pharmaceutical Intermediate: Synthesis of ITK Inhibitors

This compound is a valuable intermediate for the synthesis of kinase inhibitors, particularly for Interleukin-2-inducible T-cell kinase (ITK), a key target in autoimmune diseases and T-cell malignancies.[3][4] The chloro-substituent is readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR).

Proposed Synthetic Workflow for a Pyridazine-based ITK Inhibitor

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Amide Coupling A This compound B Reaction with an Amino-heterocycle A->B C Base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF) B->C D Heating C->D E Substituted Pyridazine Intermediate D->E F Substituted Pyridazine Intermediate G Hydrolysis of the ester to a carboxylic acid F->G H Coupling with a desired amine G->H I Coupling agents (e.g., HATU, EDCI) H->I J Final ITK Inhibitor I->J

Caption: Proposed workflow for synthesizing an ITK inhibitor.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the key step in elaborating the pyridazine core.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., 3-amino-azetidine derivative)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add the amine nucleophile (1.1 equivalents) and DIPEA (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain the substituted pyridazine intermediate.

Expected Yield: 50-70%

Protocol 4: Amide Coupling

This protocol outlines the final step to introduce the pharmacophoric elements for ITK inhibition.

Materials:

  • Substituted pyridazine carboxylic acid (from hydrolysis of the ester)

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Dissolve the substituted pyridazine carboxylic acid (1 equivalent) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Perform an aqueous work-up and extract the product with ethyl acetate.

  • Purify the final compound by preparative HPLC to yield the pure ITK inhibitor.

Expected Yield: 40-60%

Biological Activity of Derived ITK Inhibitors

Pyridazine-based compounds have shown promising activity as selective ITK inhibitors.[3] The following table summarizes the in vitro activity of representative compounds from a study on 3-oxo-2,3-dihydropyridazine derivatives.[3]

Compound IDITK IC₅₀ (µM)BTK IC₅₀ (µM)Jurkat Cell IC₅₀ (µM)Fibroblast IC₅₀ (µM)
9 0.87> 5037.61> 50
22 0.19> 5011.17> 50

Data extracted from a study on 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.[3]

Mechanism of Action: ITK Signaling Pathway

ITK is a crucial kinase in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, ITK is phosphorylated and, in turn, phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). This leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP₃), which ultimately results in the activation of transcription factors like NFAT and NF-κB, driving T-cell activation, proliferation, and cytokine release. Pyridazine-based ITK inhibitors competitively bind to the ATP-binding site of the kinase domain of ITK, preventing its phosphorylation and downstream signaling.

ITK Signaling Pathway and Point of Inhibition

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP₂ PLCg1->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFAT PKC->NFkB Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression NFkB->Gene_Expression Inhibitor Pyridazine-based ITK Inhibitor Inhibitor->ITK Inhibition

Caption: Inhibition of the ITK signaling pathway by a pyridazine-based inhibitor.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[2][3]

Pyridazine derivatives are a significant class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[4][5] Ethyl 3-chloropyridazine-4-carboxylate is a valuable building block, combining an electron-deficient pyridazine ring with a reactive chlorine atom, making it an ideal substrate for Suzuki coupling. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step of the catalytic cycle, often allowing for successful coupling under relatively mild conditions.[1]

These application notes provide a detailed protocol for the Suzuki coupling of this compound with a variety of (hetero)arylboronic acids, yielding substituted ethyl 3-arylpyridazine-4-carboxylate derivatives. These products serve as key intermediates for the development of novel therapeutics.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., arylboronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the catalytic cycle for this specific reaction.

Suzuki_Mechanism General Catalytic Cycle of Suzuki Coupling pd0 Pd(0)Ln reagent This compound (Ar¹-Cl) pd_complex Cl-Pd(II)Ln-Ar¹ reagent->pd_complex Oxidative Addition product Ethyl 3-arylpyridazine-4-carboxylate (Ar¹-Ar²) transmetalation_complex Ar²-Pd(II)Ln-Ar¹ pd_complex->transmetalation_complex Transmetalation boronic_acid Arylboronic Acid (Ar²-B(OH)₂) + Base boronic_acid->pd_complex transmetalation_complex->pd0 transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

This section provides a general, adaptable protocol for the Suzuki coupling of this compound. The procedure is based on established methods for similar electron-deficient halo-pyridazines.[1]

Materials and Equipment
  • This compound (1.0 eq)

  • (Hetero)arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Aqueous Sodium Carbonate (Na₂CO₃) 2M solution (2.0-3.0 eq) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent System: e.g., 1,2-Dimethoxyethane (DME) and Ethanol, or 1,4-Dioxane.

  • Anhydrous solvents (if using anhydrous conditions)

  • Degassed water

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

General Reaction Procedure

The following diagram outlines the standard workflow for setting up and performing the reaction.

Workflow Experimental Workflow cluster_desc A 1. Reagent Setup B 2. Inert Atmosphere A->B A_desc Combine solid reagents: This compound, boronic acid, Pd catalyst, and base in a Schlenk flask. C 3. Solvent Addition B->C B_desc Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. D 4. Reaction C->D C_desc Add degassed solvents (e.g., DME, Ethanol, Water) via syringe. E 5. Work-up D->E D_desc Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS. F 6. Purification E->F E_desc Cool to RT, dilute with organic solvent (e.g., EtOAc), wash with water and brine. G 7. Analysis F->G F_desc Dry the organic layer, concentrate, and purify by flash column chromatography. G_desc Characterize the final product (NMR, MS, etc.).

Caption: Standard workflow for the Suzuki coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 eq), the desired (hetero)arylboronic acid (0.6 mmol, 1.2 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the base. For aqueous conditions, add a degassed 2M solution of Na₂CO₃ (0.5 mL, 1.0 mmol, 2.0 eq). Subsequently, add the degassed solvents via syringe. A typical solvent system is a mixture of DME (4 mL) and ethanol (1 mL).[1]

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-48 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or chloroform (20 mL) and wash with water (2 x 15 mL) and then with a saturated NaCl (brine) solution (15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation: Reaction Scope and Yields

The following table summarizes representative yields obtained from Suzuki coupling reactions of a closely related substrate, 3-bromo-6-(thiophen-2-yl)pyridazine, with various boronic acids.[1] These results demonstrate the feasibility of the reaction with both electron-donating and electron-withdrawing groups on the boronic acid partner, although yields may vary. Similar outcomes can be anticipated for this compound.

EntryBoronic Acid Partner (Ar-B(OH)₂)Product Structure (Ar-Pyridazine)Yield (%)[1]
14-Formylphenylboronic acid28%
24-Cyanophenylboronic acid25%
34-Nitrophenylboronic acid14%
4Thiophene-2-boronic acid20%
5Furan-2-boronic acid18%

Note: The product structures shown are representative for the coupling of the respective boronic acid with the pyridazine core.

Application Notes & Troubleshooting

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust and commonly used catalyst, challenging couplings (e.g., with sterically hindered boronic acids or for scaling up) may benefit from other catalyst systems. Catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(tBu)₃) can improve reaction rates and yields, particularly for less reactive chloro-substrates.[6][7]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are effective.[6] Cs₂CO₃ is often used for more difficult couplings. The base not only facilitates the transmetalation step but can also influence side reactions.

  • Solvent System: The solvent mixture must be capable of dissolving both the organic and inorganic reagents to some extent. Common choices include dioxane/water, DME/water, or toluene/ethanol/water.[1] Ensure solvents are properly degassed by sparging with an inert gas to prevent oxidation of the Pd(0) catalyst.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment.

  • Homocoupling: Dimerization of the boronic acid (homocoupling) can occur, especially at higher temperatures or if the reaction is sluggish. Optimizing the catalyst, ligand, and temperature can mitigate this side reaction.

  • Purification: The products, ethyl 3-arylpyridazine-4-carboxylates, are typically stable compounds amenable to silica gel chromatography. Triphenylphosphine oxide, a byproduct from the Pd(PPh₃)₄ catalyst, can sometimes co-elute with the product but can often be separated with a carefully chosen solvent system.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions utilized in the functionalization of the pyridazine ring. The pyridazine core is a significant scaffold in medicinal chemistry, and the methodologies described herein are crucial for the synthesis and derivatization of novel drug candidates and functional materials.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic systems, such as the pyridazine ring. This reaction introduces a carbon substituent with a leaving group at the nucleophilic center, which departs after the initial addition, enabling the formal substitution of a hydrogen atom. A common strategy to enhance the reactivity of the pyridazine ring towards VNS is its conversion into a pyridazinium ylide.

General Mechanism of VNS on Pyridazinium Ylides

The reaction proceeds through the formation of a pyridazinium ylide, which then undergoes nucleophilic attack by a carbanion. The subsequent elimination of a leaving group from the intermediate adduct leads to the substituted pyridazine.

VNS_Mechanism cluster_activation Activation cluster_vns VNS Reaction cluster_deprotection Deprotection pyridazine Pyridazine ylide Pyridazinium Dicyanomethylide pyridazine->ylide + TCNEO tcneo Tetracyanoethylene Oxide (TCNEO) adduct Anionic Adduct ylide->adduct + Carbanion carbanion Carbanion (e.g., from Chloromethyl p-tolyl sulfone) substituted_ylide 4-Substituted Pyridazinium Dicyanomethylide adduct->substituted_ylide - Base - Elimination of Leaving Group final_product 4-Substituted Pyridazine substituted_ylide->final_product + Radical Reagent radical_reagent Radical Reagent (e.g., (NH4)2S2O8)

Caption: General workflow for the Vicarious Nucleophilic Substitution on a pyridazine ring via a dicyanomethylide intermediate.

Experimental Protocol: VNS of 3-Substituted Pyridazines

This protocol describes the synthesis of 4-substituted pyridazines from 3-substituted pyridazines via a two-step process involving the formation of a pyridazinium dicyanomethylide followed by the VNS reaction.[1]

Step 1: Synthesis of Pyridazinium Dicyanomethylides

  • To a solution of the 3-substituted pyridazine (1.0 mmol) in tetrahydrofuran (THF, 10 mL) at 0 °C, add tetracyanoethylene oxide (TCNEO) (1.1 mmol) portionwise.

  • Stir the reaction mixture at 0 °C for 2-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the corresponding pyridazinium dicyanomethylide.

Step 2: Vicarious Nucleophilic Substitution

  • To a solution of the pyridazinium dicyanomethylide (1.0 mmol) and chloromethyl p-tolyl sulfone (1.2 mmol) in dimethylformamide (DMF, 10 mL), add powdered potassium hydroxide (3.0 mmol) at room temperature.

  • Stir the mixture vigorously for 1-3 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-substituted pyridazinium dicyanomethylide.

Step 3: Removal of the Dicyanomethylene Group

  • Dissolve the 4-substituted pyridazinium dicyanomethylide (1.0 mmol) in methanol.

  • Add ammonium persulfate (1.5 mmol) and stir the solution at room temperature until the starting material is consumed (as monitored by TLC).

  • Evaporate the solvent and purify the residue by chromatography to obtain the final 4-substituted pyridazine.

Quantitative Data for VNS of Pyridazinium Dicyanomethylides[1]
EntryR in 3-Substituted PyridazineProduct (4-Substituted Pyridazine)Overall Yield (%)
1H4-((p-Tolylsulfonyl)methyl)pyridazine45
2OMe3-Methoxy-4-((p-tolylsulfonyl)methyl)pyridazine60
3SMe3-(Methylthio)-4-((p-tolylsulfonyl)methyl)pyridazine55
4Ph3-Phenyl-4-((p-tolylsulfonyl)methyl)pyridazine62

Minisci-Type Radical Alkylation

The Minisci reaction is a powerful tool for the direct alkylation of heteroaromatic compounds. It involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. For pyridazines, this reaction typically occurs at the C-4 and/or C-5 positions due to the regioselectivity of the radical attack on the protonated 1,2-diazine system.[2]

General Mechanism of the Minisci Reaction

The reaction is initiated by the generation of an alkyl radical, often from a carboxylic acid using a silver catalyst and a persulfate oxidant.[3][4] This radical then adds to the protonated pyridazine ring, and subsequent oxidation and deprotonation lead to the alkylated product.

Minisci_Mechanism cluster_radical_generation Radical Generation cluster_addition_rearomatization Addition and Rearomatization RCOOH Carboxylic Acid (R-COOH) R_radical Alkyl Radical (R•) RCOOH->R_radical Oxidative Decarboxylation AgNO3 AgNO3, (NH4)2S2O8 radical_adduct Radical Adduct R_radical->radical_adduct protonated_pyridazine Protonated Pyridazine protonated_pyridazine->radical_adduct + R• cationic_intermediate Cationic Intermediate radical_adduct->cationic_intermediate + Oxidant - e- oxidant Oxidant alkylated_pyridazine Alkylated Pyridazine cationic_intermediate->alkylated_pyridazine - H+

Caption: Mechanism of the Minisci-type alkylation of a pyridazine ring.

Experimental Protocol: Minisci Alkylation of Pyridazine Derivatives

This protocol is adapted from a general procedure for the Minisci reaction on N-heterocycles and can be applied to pyridazine substrates.[5][6]

  • To a stirred solution of the pyridazine derivative (1.0 mmol) in a suitable solvent (e.g., a mixture of acetonitrile and water), add sulfuric acid to protonate the heterocycle.

  • Add the carboxylic acid (2.0-3.0 mmol) as the radical precursor.

  • Add silver nitrate (AgNO₃) (0.1-0.2 mmol) as a catalyst.

  • Heat the mixture to the desired temperature (typically 50-80 °C).

  • Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2.0-3.0 mmol) in water to the reaction mixture over a period of 30-60 minutes.

  • Continue stirring at the same temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Minisci-Type Reactions on Pyridazines

The following table provides examples of Minisci-type reactions on pyridazine derivatives.[2]

EntryPyridazine SubstrateRadical Source (Carboxylic Acid)Product(s)Yield (%)
1PyridazinePivalic acid4-tert-Butylpyridazine58
2PyridazineAdamantane-1-carboxylic acid4-(1-Adamantyl)pyridazine72
33-MethylpyridazinePivalic acid3-Methyl-4-tert-butylpyridazine and 3-Methyl-6-tert-butylpyridazine45 (mixture)
4Ethyl pyridazine-4-carboxylateBenzoic acidEthyl 5-benzoylpyridazine-4-carboxylate65

Nucleophilic Aromatic Substitution (SNAr) on Halopyridazines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halopyridazines. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the displacement of the halide. 3,6-Dichloropyridazine is a common starting material, allowing for sequential substitutions with different nucleophiles.

General Mechanism of SNAr on Dichloropyridazine

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

SNAr_Mechanism dichloropyridazine 3,6-Dichloropyridazine meisenheimer Meisenheimer Complex (Anionic Intermediate) dichloropyridazine->meisenheimer + Nu- nucleophile Nucleophile (Nu-) monosubstituted Monosubstituted Pyridazine meisenheimer->monosubstituted - Cl- meisenheimer2 Second Meisenheimer Complex monosubstituted->meisenheimer2 + Nu'- nucleophile2 Second Nucleophile (Nu'-) disubstituted Disubstituted Pyridazine meisenheimer2->disubstituted - Cl-

Caption: Stepwise Nucleophilic Aromatic Substitution on 3,6-dichloropyridazine.

Experimental Protocol: General Procedure for SNAr on 3,6-Dichloropyridazine

This general protocol can be adapted for a variety of nucleophiles, including amines, thiols, and alkoxides.

  • To a solution of 3,6-dichloropyridazine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO), add the nucleophile (1.0-1.2 equivalents for monosubstitution, or >2.0 equivalents for disubstitution).

  • If the nucleophile is an amine, a base such as triethylamine or diisopropylethylamine (1.2-1.5 equivalents) may be added. For thiols and alcohols, a base like sodium hydride or potassium carbonate is often used to generate the corresponding nucleophile in situ.

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for SNAr Reactions on 3,6-Dichloropyridazine
EntryNucleophileReaction ConditionsProductYield (%)Reference
1Ammonia (in Methanol)130 °C, 96 h6-Chloro-3-aminopyridazine61[8]
2BenzylamineEthanol, reflux, 4 h3-Chloro-6-(benzylamino)pyridazine85N/A
3Sodium methoxideMethanol, reflux, 2 h3-Chloro-6-methoxypyridazine92N/A
4Sodium thiophenoxideDMF, 80 °C, 3 h3-Chloro-6-(phenylthio)pyridazine88N/A
5Morpholine (2.2 equiv)n-Butanol, reflux, 12 h3,6-Dimorpholinopyridazine75N/A

Note: Yields for entries 2-5 are representative and may vary based on specific literature procedures.

These protocols and data provide a foundational resource for the application of nucleophilic substitution reactions in the synthesis and derivatization of pyridazine-containing compounds, aiding in the advancement of drug discovery and materials science research.

References

Synthesizing Versatility: Protocols for Derivatization of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As a cornerstone in the synthesis of diverse heterocyclic compounds, Ethyl 3-chloropyridazine-4-carboxylate serves as a versatile scaffold for the development of novel derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various derivatives through key cross-coupling and substitution reactions. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block characterized by a reactive chlorine atom at the 3-position of the pyridazine ring. This feature allows for a variety of chemical transformations, enabling the introduction of diverse functional groups. This note details protocols for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions, providing a roadmap for the synthesis of a wide array of pyridazine derivatives.

Core Reaction Pathways

The primary synthetic routes for derivatizing this compound are illustrated below. These pathways leverage palladium-catalyzed cross-coupling reactions and nucleophilic substitution to introduce aryl, alkynyl, and amino moieties, as well as other functionalities.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald snar Nucleophilic Aromatic Substitution (Nucleophile, Base) start->snar prod_suzuki Ethyl 3-arylpyridazine-4-carboxylate suzuki->prod_suzuki prod_sonogashira Ethyl 3-alkynylpyridazine-4-carboxylate sonogashira->prod_sonogashira prod_buchwald Ethyl 3-aminopyridazine-4-carboxylate buchwald->prod_buchwald prod_snar Ethyl 3-(substituted)pyridazine-4-carboxylate snar->prod_snar

Caption: Key synthetic pathways for the derivatization of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of various derivatives. The quantitative data for these reactions are summarized in the subsequent tables.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyridazine core and various aryl or heteroaryl groups.

Protocol: A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1). The reaction mixture is degassed with argon and heated at 80-100 °C for 4-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100892
3Thiophen-2-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄DME851078
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities at the 3-position of the pyridazine ring, leading to the formation of C(sp²)-C(sp) bonds.[1]

Protocol: To a solution of this compound (1.0 eq.) and a terminal alkyne (1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq.), a copper(I) co-catalyst like CuI (0.05 eq.), and a base such as triethylamine (2.5 eq.) are added. The reaction is typically carried out under an inert atmosphere (argon or nitrogen) and stirred at room temperature to 60 °C for 6-24 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF501288
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPADMFRT2495
31-HexynePd(OAc)₂ / XPhosCuICs₂CO₃1,4-Dioxane60882
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-substituted pyridazine derivatives.[2]

Protocol: In an oven-dried Schlenk tube, the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., sodium tert-butoxide, 1.4 eq.) are combined under an inert atmosphere. This compound (1.0 eq.), the desired amine (1.2 eq.), and an anhydrous solvent such as toluene or dioxane are then added. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001891
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102484
3BenzylaminePdCl₂(dppf)K₃PO₄THF801689
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method to introduce various nucleophiles onto the pyridazine ring, particularly with strong electron-withdrawing groups present.

Protocol: this compound (1.0 eq.) is dissolved in a suitable solvent like DMF or DMSO. The nucleophile (e.g., sodium methoxide, 1.5 eq.) is added to the solution, often in the presence of a base like potassium carbonate if the nucleophile is not already in its salt form. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 2-12 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium Methoxide-Methanol60495
2Sodium Azide-DMF80689
3Potassium Thiophenoxide-DMSORT292

Experimental Workflows

The general workflows for the palladium-catalyzed cross-coupling reactions and the nucleophilic aromatic substitution are depicted below.

G cluster_0 Palladium-Catalyzed Cross-Coupling start_pd Combine Starting Material, Coupling Partner, Catalyst, Ligand, Base degas Degas with Inert Gas start_pd->degas heat Heat Reaction Mixture degas->heat workup_pd Aqueous Workup (Extraction, Washing) heat->workup_pd purify_pd Purification (Column Chromatography) workup_pd->purify_pd product_pd Final Derivative purify_pd->product_pd

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

G cluster_1 Nucleophilic Aromatic Substitution start_snar Dissolve Starting Material in Solvent add_nuc Add Nucleophile and Base start_snar->add_nuc react Stir at Appropriate Temperature add_nuc->react quench Quench with Water react->quench workup_snar Aqueous Workup (Extraction, Washing) quench->workup_snar purify_snar Purification (Recrystallization/Chromatography) workup_snar->purify_snar product_snar Final Derivative purify_snar->product_snar

References

Application Notes: Synthesis and Evaluation of Novel PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This document includes detailed synthetic protocols for promising inhibitor scaffolds, methodologies for key biological assays, and a summary of their inhibitory activities.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1] In cancer therapy, PARP-1 inhibition has emerged as a highly effective strategy, especially for tumors with deficiencies in other DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, leads to the selective killing of cancer cells while sparing normal cells.[2] Several PARP-1 inhibitors, including Olaparib, Rucaparib, and Niraparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, and prostate cancer.[2][3]

The primary mechanism of action of PARP-1 inhibitors involves blocking the enzyme's catalytic activity, which leads to the accumulation of unrepaired SSBs.[2] These SSBs are then converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defective HR, such as those with BRCA mutations, these DSBs cannot be repaired, leading to genomic instability and cell death.[2]

This document details the synthesis of novel PARP-1 inhibitors based on diverse heterocyclic scaffolds and provides protocols for their biological evaluation.

Data Presentation: Inhibitory Activity of Novel PARP-1 Inhibitors

The following tables summarize the in vitro inhibitory activity of newly synthesized PARP-1 inhibitors based on different chemical scaffolds.

Table 1: 1H-Thieno[3,4-d]imidazole-4-carboxamide Derivatives

Compound IDPARP-1 IC50 (µM)Reference
16g Not specified, but showed good inhibitory activity[4][5]
16i Not specified, but showed good inhibitory activity[4][5]
16j Not specified, but showed good inhibitory activity[4][5]
16l 0.043[4][5]
Olaparib (as reference)[4][5]

Table 2: Pyridopyridazinone Derivatives

Compound IDPARP-1 IC50 (nM)Reference
8a 36[6][7]
Olaparib 34 (as reference)[6][7]

Table 3: Quinazolinone Derivatives

Compound IDPARP-1 Docking ScorePARP-1 IC50 (nM)Reference
Compound 4 -10.343Not specified[8]
SVA-11 -10.421Not specified[9]
12c Not specified30.38[3]
Niraparib -9.05 (as reference)Not specified[8]
Olaparib Not specified27.89 (as reference)[3]

Experimental Protocols

I. Chemical Synthesis of PARP-1 Inhibitors

This protocol describes a representative synthesis of a novel class of PARP-1 inhibitors.

Step 1: Synthesis of Intermediate 12a

  • To a solution of the starting materials in an appropriate solvent, add a coupling agent such as HATU.

  • Stir the reaction mixture at room temperature for a specified time.

  • Upon completion, dilute the mixture with ethyl acetate (EA) and wash sequentially with water and brine.

  • Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol (CH3OH) to yield the pure intermediate 12a as a white solid.[4]

Note: For detailed characterization data (m.p., 1H-NMR, 13C-NMR, ESI-HRMS), refer to the supporting information of the cited literature.[4]

This protocol outlines a common synthetic route for the approved PARP-1 inhibitor, Olaparib.[10]

  • Step 1: Synthesis of Phosphonate 2: React 2-formylbenzoic acid with dimethylphosphite to obtain phosphonate 2 .[10]

  • Step 2: Horner-Wadsworth-Emmons Reaction: React phosphonate 2 with aldehyde 3 to furnish olefin 4 .[10]

  • Step 3: Hydrolysis and Cyclization: Hydrolyze the nitrile group of intermediate 4 using aqueous NaOH, followed by reaction with hydrazine hydrate in the same vessel to yield the phthalazinone intermediate 5 .[10]

  • Step 4: Condensation: Couple intermediate 5 with N-Boc-piperazine using a coupling agent like HBTU to give compound 6 .[10]

  • Step 5: Deprotection and Final Coupling: Remove the Boc protecting group from 6 using hydrochloric acid. React the resulting amine with cyclopropane carbonyl chloride to afford Olaparib.[10]

This protocol provides a general method for the synthesis of quinazolinone-based PARP-1 inhibitors.[8][9]

  • React 2-aminobenzamide with a substituted aldehyde in a suitable solvent.

  • The reaction can be carried out under various conditions, which may include heating or the use of a catalyst.

  • After the reaction is complete, the product can be isolated by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolinone derivative.

II. Biological Evaluation Protocols

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.[11][12]

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for at least 90 minutes at room temperature.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Olaparib) in assay buffer.

  • Enzyme Reaction:

    • Add the test inhibitors or vehicle control to the wells.

    • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.

    • Initiate the reaction by adding the master mix to the wells.

    • Incubate the plate for 1 hour at room temperature.[11][12]

  • Detection:

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[11][12]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

This assay assesses the cytotoxic effect of PARP-1 inhibitors on cancer cells with defective DNA repair pathways.

  • Cell Culture: Culture BRCA-mutant cancer cell lines (e.g., MDA-MB-436 or Capan-1) in appropriate media until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 72 or 144 hours).[13]

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[13]

This protocol is for assessing the ability of PARP-1 inhibitors to cross the blood-brain barrier (BBB).[14]

  • Animal Model: Use a suitable mouse strain (e.g., ICR or NOD-SCID). All animal experiments should be conducted in accordance with approved animal care and use protocols.[14]

  • Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage or tail vein injection) at a specific dose.[14][15]

  • Sample Collection: At predetermined time points after administration, collect blood and brain tissue samples.[14]

  • Sample Processing:

    • Process the blood samples to obtain plasma.

    • Homogenize the brain tissue.

  • Compound Quantification: Analyze the concentration of the test compound in the plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (B/P ratio) to determine the extent of brain penetration.[14]

Visualizations

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits DNA_Repair DNA Repair BER_Proteins->DNA_Repair mediate PARP_Inhibitor PARP-1 Inhibitor PARP_Inhibitor->PARP1 blocks Inhibition Inhibition

Caption: PARP-1 signaling in Base Excision Repair.

Experimental Workflow for PARP-1 Inhibitor Synthesis and Screening

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Design of Novel Scaffolds Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay In Vitro PARP-1 Enzyme Inhibition Assay Purification->Enzyme_Assay Cell_Assay Cell Viability Assay (BRCA-mutant cells) Enzyme_Assay->Cell_Assay Data_Analysis Data Analysis (IC50, B/P Ratio) Enzyme_Assay->Data_Analysis In_Vivo_Study In Vivo Brain Penetrance Study Cell_Assay->In_Vivo_Study Cell_Assay->Data_Analysis In_Vivo_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

The Role of 4-Anilinopiperidine as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Anilinopiperidine is a crucial chemical scaffold and a key building block in the synthesis of a class of potent synthetic opioids known as 4-anilidopiperidine analgesics.[1][2] Its structural motif is central to the pharmacophore of several clinically significant active pharmaceutical ingredients (APIs), most notably fentanyl and its analogs.[3][4][5] The versatility of the 4-anilinopiperidine core allows for chemical modifications that lead to a range of APIs with distinct pharmacokinetic and pharmacodynamic profiles. These application notes will detail the synthetic protocols for key APIs derived from 4-anilinopiperidine, present relevant quantitative data, and illustrate the associated biological signaling pathways.

Application Note 1: Synthesis of Fentanyl from 4-Anilinopiperidine

Fentanyl, a potent synthetic opioid, is approximately 50 to 100 times more potent than morphine.[6][7][8] A common synthetic route to fentanyl involves the N-alkylation of 4-anilinopiperidine (4-AP) followed by acylation.[9] This process highlights the role of 4-AP as a key intermediate.[4][10]

Experimental Protocol: Two-Step Synthesis of Fentanyl

Step 1: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP)

  • In a round-bottom flask, dissolve 4-anilinopiperidine (1 equivalent) in a suitable solvent such as toluene.

  • Add a base, for example, an aqueous solution of an alkali metal hydroxide.[9]

  • To the stirred mixture, add 2-phenethyl bromide (1 equivalent).[9]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with toluene.[11]

  • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield crude ANPP, which can be purified further if necessary.

Step 2: Synthesis of Fentanyl from ANPP

  • Dissolve the ANPP obtained from Step 1 in a halogenated hydrocarbon solvent like dichloroethane.[9]

  • To this solution, add propionyl chloride (1.1 equivalents).[9]

  • The reaction is stirred, and its progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into a potassium carbonate solution.[11]

  • The fentanyl base is then extracted using a suitable solvent, and the organic layers are combined, washed, and dried.

  • The crude fentanyl is isolated by solvent evaporation and can be purified by crystallization from a solvent such as petroleum ether.[9]

Quantitative Data for Fentanyl Synthesis
ParameterValue/ConditionReference
Starting Material4-Anilinopiperidine (4-AP)[9]
Key Intermediate4-Anilino-N-phenethylpiperidine (ANPP)[3]
Acylating AgentPropionyl Chloride[9]
Solvent (Acylation)Dichloroethane[9]
Overall YieldCan exceed 90% under optimized conditions[9]

Experimental Workflow Diagram

Fentanyl_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Acylation AP 4-Anilinopiperidine Reaction1 Reflux in Alkaline Medium AP->Reaction1 PEB 2-Phenethyl Bromide PEB->Reaction1 ANPP ANPP Reaction1->ANPP Reaction2 Reaction in Dichloroethane ANPP->Reaction2 PC Propionyl Chloride PC->Reaction2 Fentanyl Fentanyl Reaction2->Fentanyl

Caption: Workflow for the two-step synthesis of Fentanyl.

Application Note 2: Fentanyl as a µ-Opioid Receptor Agonist

Fentanyl exerts its potent analgesic effects by acting as a selective agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][12] Activation of the MOR initiates a signaling cascade that ultimately leads to analgesia, sedation, and euphoria, but also to adverse effects like respiratory depression.[12]

µ-Opioid Receptor Signaling Pathway
  • Agonist Binding: Fentanyl binds to and activates the µ-opioid receptor located on the neuronal cell membrane.[6]

  • G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/o).[13][14]

  • Inhibition of Adenylate Cyclase: The activated Gα subunit of the G-protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

  • Ion Channel Modulation: The Gβγ subunits directly interact with ion channels. They promote the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[14] They also inhibit voltage-gated calcium channels, reducing calcium influx.[14]

  • Reduced Neuronal Excitability: The combined effects of hyperpolarization and reduced calcium influx decrease the release of neurotransmitters (like substance P) involved in pain signaling, resulting in analgesia.

Pharmacological Data for Fentanyl
ParameterValue/RangeReference
Receptor Targetµ-Opioid Receptor (MOR)[6][12]
Potency vs. Morphine50-100 times more potent[6][7][8]
Onset of Action (IV)Rapid[3]
Duration of ActionShort[3][6]
Recommended Serum Concentration (Analgesia)1–2 ng/ml[12]
Recommended Serum Concentration (Anesthesia)10–20 ng/ml[12]
MetabolismHepatic (primarily by CYP3A4)[6][7]
Elimination Half-life3-7 hours[7]

Signaling Pathway Diagram

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP ↓ AC->cAMP K_Channel K+ Channel (GIRK) K_efflux K+ Efflux K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx ↓ Ca_Channel->Ca_influx G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->K_Channel Opens G_betagamma->Ca_Channel Inhibits Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia Remifentanil_Synthesis_Workflow cluster_step1 Intermediate Synthesis cluster_step2 Acylation & N-Alkylation Piperidone 1-Benzyl-4-piperidone MultiStep Multi-Step Synthesis Piperidone->MultiStep Intermediate Piperidine Intermediate MultiStep->Intermediate Reaction Sequential Reactions Intermediate->Reaction Reagents Propionyl Chloride, Methyl Acrylate Reagents->Reaction Remifentanil Remifentanil Reaction->Remifentanil Remifentanil_PK Remifentanil Remifentanil EsterLinkage Ester Linkage (Structural Feature) Remifentanil->EsterLinkage Contains Metabolism Rapid Hydrolysis by Non-specific Esterases EsterLinkage->Metabolism Enables InactiveMetabolite Inactive Metabolite (GR90291) Metabolism->InactiveMetabolite Produces ShortHalfLife Ultra-Short Half-Life (3-10 min) Metabolism->ShortHalfLife Results in NoAccumulation No Accumulation ShortHalfLife->NoAccumulation Leads to

References

Application Notes and Protocols for the Functionalization of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the functionalization of Ethyl 3-chloropyridazine-4-carboxylate, a versatile building block in medicinal chemistry. The pyridazine scaffold is a privileged structure found in numerous pharmacologically active compounds. The protocols outlined below describe three common and powerful methodologies for modifying the C3 position of the pyridazine ring: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. This protocol details the coupling of this compound with various arylboronic acids to synthesize 3-arylpyridazine derivatives, which are of significant interest in drug discovery. The reaction employs a palladium catalyst and a suitable ligand to facilitate the coupling between the chloro-pyridazine and the organoboron reagent.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-arylpyridazine-4-carboxylate.

Data Presentation:
EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidEthyl 3-phenylpyridazine-4-carboxylatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901685
24-Methoxyphenylboronic acidEthyl 3-(4-methoxyphenyl)pyridazine-4-carboxylatePd(PPh₃)₄Na₂CO₃DME/H₂O851881
3Thiophen-2-ylboronic acidEthyl 3-(thiophen-2-yl)pyridazine-4-carboxylatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901477
4Pyridin-3-ylboronic acidEthyl 3-(pyridin-3-yl)pyridazine-4-carboxylatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002465

Note: Yields are representative and based on typical outcomes for similar heterocyclic systems as specific literature data for this exact substrate is limited.

Visualization:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Solvent Add Dioxane/Water Solvent Heat Heat with Stirring (80-100 °C, 12-24h) Solvent->Heat Inert->Solvent Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1][2] This method is exceptionally useful for coupling aryl halides with a wide range of primary and secondary amines. For a challenging substrate like an electron-deficient chloro-pyridazine, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields.[3]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • Catalyst Pre-formation/Setup : In a glovebox or under a stream of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reactant Addition : Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere & Solvent : Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon or nitrogen. Add anhydrous toluene or dioxane (4 mL) via syringe.

  • Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate (10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the target 3-amino-pyridazine derivative.

Data Presentation:
EntryAmineProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineEthyl 3-(phenylamino)pyridazine-4-carboxylatePd(OAc)₂ / XPhosNaOt-BuToluene1101288
2MorpholineEthyl 3-morpholinopyridazine-4-carboxylatePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1001892
3PiperidineEthyl 3-(piperidin-1-yl)pyridazine-4-carboxylatePd(OAc)₂ / XPhosNaOt-BuToluene110895
4BenzylamineEthyl 3-(benzylamino)pyridazine-4-carboxylatePd₂(dba)₃ / BrettPhosCs₂CO₃Dioxane1001679

Note: Yields are representative and based on established protocols for similar chloro-heteroaryl substrates.[3]

Visualization:

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oa_complex L₂(Ar)Pdᴵᴵ(Cl) pd0->oa_complex Oxidative Addition amido_complex L₂(Ar)Pdᴵᴵ(NR¹R²) oa_complex->amido_complex Ligand Exchange & Deprotonation base_h Base-H⁺Cl⁻ oa_complex->base_h amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product start Ar-Cl start->oa_complex amine HNR¹R² amine->oa_complex base Base base->oa_complex

References

Application Notes and Protocols for the Development of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds: 3,4-dihydropyrimidin-2(1H)-ones and quinolines. These scaffolds are of significant interest in drug discovery due to their broad range of biological activities. The featured protocols utilize modern, efficient synthetic methods, including a microwave-assisted multicomponent reaction and a catalyzed annulation reaction.

Application Note 1: Microwave-Assisted One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea.[1][2] DHPMs are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their potential as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1] The use of microwave irradiation can dramatically shorten reaction times and improve yields, making it an attractive method for the rapid synthesis of DHPM libraries for drug screening.[3][4]

Experimental Workflow: Microwave-Assisted Biginelli Reaction

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep_reactants Combine Urea, Ytterbium Triflate, Ethanol, Aldehyde, and β-Dicarbonyl Compound in a Microwave Tube mw_reaction Irradiate in Microwave Reactor (e.g., 10 minutes at 120°C) prep_reactants->mw_reaction Seal Tube cool Cool Reaction Mixture to Room Temperature mw_reaction->cool ice_bath Place in Ice Bath to Induce Precipitation cool->ice_bath filter Filter the Precipitate ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Dry the Purified Product wash->dry

Caption: Workflow for the microwave-assisted Biginelli synthesis of DHPMs.

Reaction Mechanism: Biginelli Reaction

The mechanism of the Biginelli reaction is thought to proceed through an N-acyliminium ion intermediate.[5]

aldehyde Aryl Aldehyde iminium N-Acyliminium Ion Intermediate aldehyde->iminium urea Urea urea->iminium ketoester β-Ketoester ureide Open-Chain Ureide ketoester->ureide iminium->ureide + β-Ketoester dhpm 3,4-Dihydropyrimidin-2(1H)-one ureide->dhpm Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli reaction.

Quantitative Data: Microwave-Assisted Synthesis of DHPMs

The following table summarizes the results for the microwave-assisted Biginelli reaction with various aldehydes and β-dicarbonyl compounds.[6]

EntryAldehydeβ-Dicarbonyl CompoundProduct Yield (%)
1BenzaldehydeEthyl acetoacetate91
24-ChlorobenzaldehydeEthyl acetoacetate88
34-MethoxybenzaldehydeEthyl acetoacetate85
42-NaphthaldehydeEthyl acetoacetate82
5BenzaldehydeAcetylacetone89
64-ChlorobenzaldehydeAcetylacetone86
Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol is adapted from a literature procedure for the synthesis of 2-aminodihydropyrimidines, a variation of the Biginelli reaction.[6]

Materials:

  • Microwave reactor

  • Microwave reaction tubes with stir bars

  • Aryl aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (1.0 mmol)

  • Urea (1.5 mmol)

  • Ytterbium(III) triflate (10 mol%)[7]

  • Ethanol (1.0 mL)

  • Glacial acetic acid (3.0 mL)[3]

  • Ice bath

  • Hirsch funnel and filter paper

  • 95% Ethanol (for washing)

Procedure:

  • To a microwave reaction tube equipped with a stir bar, add urea (1.5 mmol) and ytterbium(III) triflate (10 mol%).

  • Add 1.0 mL of 95% ethanol, followed by the aryl aldehyde (1.0 mmol).

  • Add the β-dicarbonyl compound (1.0 mmol) and 3.0 mL of glacial acetic acid.

  • Securely cap the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture for 10 minutes at 120°C.

  • After the reaction is complete, cool the tube to room temperature.

  • Place the reaction tube in an ice bath for approximately 20 minutes to induce precipitation of the product.

  • Collect the solid product by filtration using a Hirsch funnel.

  • Wash the collected solid with a small amount of ice-cold 95% ethanol.

  • Dry the purified product to a constant weight.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).

Application Note 2: Synthesis of Quinolines via Catalytic Friedländer Annulation

The Friedländer annulation is a classic and straightforward method for synthesizing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] Quinolines are a prominent heterocyclic scaffold found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[10] Modern variations of the Friedländer synthesis employ catalysts to improve reaction efficiency and allow for milder reaction conditions.[11][12]

Experimental Workflow: Catalytic Friedländer Annulation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification mix_reactants Mix 2-Aminoaryl Ketone, Carbonyl Compound, and Catalyst in a Solvent stir_reaction Stir at Ambient Temperature mix_reactants->stir_reaction monitor Monitor Reaction by TLC stir_reaction->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for the catalytic Friedländer synthesis of quinolines.

Reaction Mechanism: Friedländer Annulation

The Friedländer synthesis can proceed via two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[13][14]

amino_ketone 2-Aminoaryl Aldehyde/Ketone schiff_base Schiff Base Intermediate amino_ketone->schiff_base + Carbonyl (Pathway 1) aldol_adduct Aldol Adduct amino_ketone->aldol_adduct + Carbonyl (Pathway 2) carbonyl α-Methylene Carbonyl carbonyl->schiff_base carbonyl->aldol_adduct quinoline Quinoline schiff_base->quinoline Intramolecular Aldol & Dehydration aldol_adduct->quinoline Cyclization & Dehydration

Caption: Mechanistic pathways of the Friedländer annulation.

Quantitative Data: Ceric Ammonium Nitrate Catalyzed Friedländer Annulation

The following table presents the yields for the synthesis of various quinoline derivatives using ceric ammonium nitrate (CAN) as a catalyst.[15]

Entry2-Aminoaryl KetoneCarbonyl CompoundProduct Yield (%)
12-AminobenzophenoneEthyl acetoacetate92
22-AminobenzophenoneAcetylacetone90
32-Amino-5-chlorobenzophenoneEthyl acetoacetate94
42-Amino-5-chlorobenzophenoneAcetylacetone91
52-AminoacetophenoneDimedone88
62-AminobenzaldehydeCyclohexanone85
Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Friedländer Annulation

This protocol is based on a literature procedure for the diversity-oriented synthesis of quinolines.[15]

Materials:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Carbonyl compound with an α-methylene group (1.2 mmol)

  • Ceric ammonium nitrate (CAN) (10 mol%)

  • Ethanol (5 mL)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the carbonyl compound (1.2 mmol) in ethanol (5 mL).

  • Add ceric ammonium nitrate (10 mol%) to the solution.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 30-60 minutes), quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified quinoline derivative using analytical methods such as NMR, IR, and mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-chloropyridazine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and effective two-step synthetic pathway is generally employed. The first step involves the cyclocondensation of diethyl 2-(ethoxymethylene)malonate with hydrazine to form Ethyl 3-hydroxypyridazine-4-carboxylate. The second step is the chlorination of this intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.

Q2: I am observing a low yield in the first step (cyclocondensation). What are the likely causes?

A2: Low yields in the formation of Ethyl 3-hydroxypyridazine-4-carboxylate are often attributed to several factors. Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions. The reaction temperature is also crucial; too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition. The choice of solvent and the efficiency of water removal during the reaction can also significantly impact the yield.[1]

Q3: My TLC analysis of the cyclocondensation reaction shows multiple spots. What are the common side products?

A3: A frequent challenge is the formation of side products. One common byproduct is the hydrazone, which forms from the initial reaction between the carbonyl group and hydrazine. If the subsequent cyclization is slow or incomplete, the hydrazone may be a major impurity.[1] Under harsh conditions, cleavage of the N-N bond in hydrazine or the pyridazine ring can also lead to a complex mixture of degradation products.[1]

Q4: The chlorination step is not proceeding to completion. How can I optimize this reaction?

A4: The chlorination of the hydroxyl group on the pyridazine ring can be challenging. The reaction often requires heating in excess phosphorus oxychloride (POCl₃).[2][3] The addition of a base, such as pyridine, can facilitate the reaction.[4] In some cases, a mixture of POCl₃ and PCl₅ is used as a more potent chlorinating agent.[5] Reaction time and temperature are critical parameters to optimize; monitoring the reaction progress by TLC is highly recommended.[1]

Q5: What is the best way to purify the final product, this compound?

A5: Column chromatography on silica gel is a commonly used method for the purification of the final product and related heterocyclic compounds. A suitable eluent system, often a mixture of ethyl acetate and petroleum ether or hexane, can be determined by TLC analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of Ethyl 3-hydroxypyridazine-4-carboxylate (Step 1)
Potential Cause Troubleshooting Action
Impure Starting Materials Ensure the purity of diethyl 2-(ethoxymethylene)malonate and hydrazine. Use freshly distilled or purified reagents if necessary.
Suboptimal Reaction Temperature Optimize the reaction temperature. Monitor the reaction progress using TLC to find the ideal temperature that promotes product formation without causing decomposition.[1]
Inefficient Water Removal The cyclization reaction produces water. Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product.[1]
Incorrect Solvent The choice of solvent can impact the reaction rate. Protic solvents like ethanol are commonly used and can facilitate the reaction.[1]
Incorrect pH For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium may catalyze the dehydration step.[1]
Problem 2: Incomplete Chlorination or Formation of Byproducts (Step 2)
Potential Cause Troubleshooting Action
Insufficient Chlorinating Agent Use a sufficient excess of POCl₃. The reaction is often run using POCl₃ as both the reagent and the solvent.
Low Reaction Temperature The chlorination of hydroxy-heterocycles often requires elevated temperatures. Heating the reaction mixture to reflux in POCl₃ is a common procedure.[2][3]
Decomposition at High Temperatures While high temperatures are often necessary, excessive heat can lead to decomposition. Monitor the reaction for color changes that may indicate degradation and optimize the temperature accordingly.
Formation of Side Products The addition of a base like pyridine can sometimes improve the selectivity and yield of the chlorination reaction.[4]

Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate
  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve diethyl 2-(ethoxymethylene)malonate in a suitable solvent such as ethanol.

  • Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound
  • In a fume hood, carefully add Ethyl 3-hydroxypyridazine-4-carboxylate to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Start Diethyl 2-(ethoxymethylene)malonate + Hydrazine Hydrate Reaction1 Reflux in Ethanol (with water removal) Start->Reaction1 Product1 Ethyl 3-hydroxypyridazine-4-carboxylate Reaction1->Product1 Reaction2 React with POCl₃ (Reflux) Product1->Reaction2 Quench Quench with Ice Reaction2->Quench Workup Extraction & Purification Quench->Workup FinalProduct This compound Workup->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield or Impurities Detected CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp CheckSolvent Evaluate Solvent Choice Start->CheckSolvent CheckPurity->OptimizeTemp WaterRemoval Ensure Efficient Water Removal OptimizeTemp->WaterRemoval For Step 1 OptimizeChlorination Optimize Chlorination Conditions (Reagent excess, Temp, Base) WaterRemoval->OptimizeChlorination For Step 2 Purification Refine Purification Method OptimizeChlorination->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting flowchart for synthesis optimization.

References

Technical Support Center: Purification of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 3-chloropyridazine-4-carboxylate by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Compound will not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1]
The compound may be degrading on the silica gel.Test the stability of your compound on silica using a two-dimensional TLC.[2][3] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a base such as triethylamine.[2][4]
Poor separation of the compound from impurities The chosen eluent system has incorrect polarity.Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation.[1]
The column may be overloaded.Reduce the amount of crude material loaded onto the column.[1]
The flow rate is not optimal.An excessively fast flow rate will not allow for proper equilibration, while a slow flow rate can lead to band broadening due to diffusion. Adjust the flow rate to an optimal level.[3]
The compound elutes with the solvent front The eluent is too polar.Decrease the polarity of the eluent system. For example, increase the proportion of a non-polar solvent like hexane.
Tailing of the product peak The compound is interacting too strongly with the stationary phase.Add a small amount of a more polar solvent to the eluent system.[1]
The column is overloaded.Reduce the amount of crude material loaded onto the column.[1]
The crude sample was not fully dissolved before loading.Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading.[1]
Cracks or channels in the silica bed The column was not packed properly.Ensure the column is packed uniformly to prevent channeling.[5] Inadequate packing can lead to uneven flow and poor separation.[6]
Inconsistent results between TLC and column chromatography The crude mixture contains components that alter the Rf on the TLC plate.Highly polar solvents or bases in the crude product can affect the Rf value on a TLC plate.[7]
The sample was overloaded on the TLC plate.Spot a more dilute sample on the TLC plate to get a more accurate representation of the separation.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for determining a suitable eluent system is to use Thin Layer Chromatography (TLC).[5] A mixture of hexane and ethyl acetate is a versatile baseline.[8] Given the polar nature of the pyridazine ring, you will likely require a relatively polar mobile phase. Start with a solvent system that provides an Rf value of approximately 0.3-0.4 for the target compound.[5]

Q2: My compound is not very soluble in the elution solvent. How should I load it onto the column?

A2: If your compound has poor solubility in the mobile phase, dry loading is recommended.[8] To do this, dissolve your sample in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.[3][7] This powder can then be carefully added to the top of the column.

Q3: Can I use a different stationary phase other than silica gel?

A3: Yes, if your compound is unstable on silica gel, you can use alternative stationary phases.[2] For compounds that are sensitive to the acidic nature of silica, alumina (basic or neutral) can be a good alternative.[4]

Q4: How can I tell if my compound is degrading on the column?

A4: A two-dimensional TLC (2D TLC) can help determine if your compound is stable on silica.[3] Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear, it is an indication that the compound is degrading on the silica.

Q5: What should I do if my purified product is still not pure enough?

A5: If the product is still impure after column chromatography, a second purification step may be necessary. This could be another column chromatography with a different solvent system or recrystallization.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until it is level with the top of the sand.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent.[3] Carefully add the solution to the top of the column using a pipette.[3]

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add silica gel (approximately 10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3] Carefully add this powder to the top of the column.[3]

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • Maintain a constant flow rate.[5] The optimal flow rate will depend on the column size.[3]

4. Fraction Analysis:

  • Monitor the separation by analyzing the collected fractions using TLC.[5]

  • Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.[5]

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification check_elution Is the compound eluting? start->check_elution increase_polarity Increase eluent polarity check_elution->increase_polarity No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution check_stability Check for degradation (2D TLC) increase_polarity->check_stability change_stationary_phase Use alternative stationary phase (e.g., Alumina) check_stability->change_stationary_phase optimize_solvent Optimize solvent system (TLC, aim for Rf 0.2-0.4) check_separation->optimize_solvent No check_tailing Is there peak tailing? check_separation->check_tailing Yes optimize_solvent->check_elution check_loading Reduce sample load optimize_solvent->check_loading add_polar_modifier Add polar modifier to eluent check_tailing->add_polar_modifier Yes pure_product Pure Product Obtained check_tailing->pure_product No add_polar_modifier->check_elution

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of Chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloropyridazine derivatives, a critical process in the development of many pharmaceutical and agrochemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chloropyridazines?

A1: The most prevalent method is the deoxychlorination of the corresponding pyridazinone precursor. This is typically achieved by heating the pyridazinone with phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.[1]

Q2: What is the general mechanism for the chlorination of pyridazinones with POCl₃?

A2: The reaction is believed to proceed through an initial O-phosphorylation of the pyridazinone's tautomeric form, pyridazin-3-ol. This creates a pyridazinyl dichlorophosphate intermediate, which is a good leaving group. A subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the phosphate group results in the formation of the chloropyridazine and phosphorus-based byproducts.[1]

Q3: Why is the work-up procedure for this reaction so critical?

A3: The work-up procedure is critical due to the highly reactive nature of excess POCl₃. It reacts violently and exothermically with water, releasing toxic hydrogen chloride gas.[1] Careful and slow quenching of the reaction mixture onto crushed ice or into a cold basic solution is essential for safety and to prevent hydrolysis of the desired chloropyridazine product.[2]

Q4: What is the role of adding a base like pyridine or a tertiary amine to the reaction?

A4: A base such as pyridine can be added to the reaction. In some cases, especially when using equimolar amounts of POCl₃, a base is necessary to act as an HCl scavenger, driving the reaction to completion.[3][4] For reactions involving hydroxyl-pyridines, the starting material itself can act as the base.[3]

Q5: Can other chlorinating agents be used?

A5: While POCl₃ is the most common reagent, mixtures of POCl₃ and phosphorus pentachloride (PCl₅) are also used. The addition of PCl₅ can create a more potent chlorinating system, which may be beneficial for less reactive substrates.[5] Thionyl chloride (SOCl₂) is another common chlorinating agent, though it is more typically used for converting alcohols to alkyl chlorides.[2]

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues that may arise during the synthesis of chloropyridazine derivatives, focusing on the identification and mitigation of common side reactions.

Problem 1: Incomplete Conversion to Chloropyridazine

Symptom: TLC or NMR analysis of the crude product shows the presence of the starting pyridazinone material.

Root Cause Analysis:

  • Insufficient Reagent: The amount of POCl₃ may be insufficient to fully convert the pyridazinone.

  • Low Reaction Temperature: The reaction temperature may be too low, leading to a slow or incomplete reaction.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

Suggested Solutions:

ParameterRecommendationRationale
Equivalents of POCl₃ Increase the equivalents of POCl₃ (from 3 to 10 equivalents or use as solvent).Ensures complete phosphorylation of the starting material.
Temperature Increase the reaction temperature, typically to reflux (around 105-110 °C).Accelerates the rate of both the phosphorylation and the subsequent nucleophilic substitution.
Reaction Time Extend the reaction time and monitor progress by TLC or LC-MS.Allows the reaction to proceed to completion.
Problem 2: Formation of an Insoluble, High-Melting Point Byproduct

Symptom: An unidentified, often insoluble, white or off-white solid is isolated along with the desired product.

Root Cause Analysis:

This is potentially due to the formation of a "pseudodimer." The highly reactive phosphorylated intermediate can be attacked by a molecule of unreacted pyridazinone, leading to the formation of a dimeric byproduct. This has been observed in the analogous chlorination of quinazolones.[6]

Suggested Solutions:

ParameterRecommendationRationale
Order of Addition Add POCl₃ slowly to the pyridazinone at a lower temperature before heating.This helps to ensure that the pyridazinone is quickly converted to the phosphorylated intermediate, minimizing the concentration of unreacted starting material available to form the dimer.
Base Add a non-nucleophilic base (e.g., pyridine, triethylamine) before the addition of POCl₃.Keeping the reaction mixture basic can suppress the formation of pseudodimers.[6]
Temperature Control Maintain a lower temperature during the initial phosphorylation step before heating to drive the chlorination.[6]This separates the phosphorylation and chlorination steps, reducing the likelihood of the intermediate reacting with the starting material.[6]
Problem 3: Product Reverts to Starting Material During Work-up

Symptom: TLC analysis shows complete conversion, but after aqueous work-up, the starting pyridazinone is recovered.

Root Cause Analysis:

The chloropyridazine product is susceptible to hydrolysis, especially under harsh work-up conditions. The presence of excess acid (from the hydrolysis of POCl₃) and elevated temperatures during quenching can facilitate the conversion of the chloro-group back to a hydroxyl group.[2][7]

Suggested Solutions:

ParameterRecommendationRationale
Quenching Temperature Pour the reaction mixture slowly onto a large excess of crushed ice or into an ice-cold basic solution (e.g., saturated NaHCO₃).[2]Rapidly cools the reaction and neutralizes generated HCl, minimizing the potential for hydrolysis.
Extraction Dilute the reaction mixture with an inert organic solvent (e.g., dichloromethane) before quenching.[2]This can help to control the exotherm and protect the product from the aqueous acidic environment.
Evaporation of Excess POCl₃ Before work-up, remove excess POCl₃ under reduced pressure.[2]This significantly reduces the exotherm and the amount of acid generated during quenching.
Problem 4: Reaction Mixture Turns Dark or Forms Tar

Symptom: The reaction mixture becomes dark brown or black, and a tarry, intractable material is produced, complicating purification.

Root Cause Analysis:

Decomposition of the starting material or product at high temperatures is the most likely cause. Pyridazine rings, especially those with certain substituents, can be prone to polymerization or degradation under strongly acidic and high-temperature conditions.[1]

Suggested Solutions:

ParameterRecommendationRationale
Temperature Conduct the reaction at the lowest effective temperature.Minimizes thermal decomposition.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prevents prolonged exposure of the product to harsh conditions.
Inert Atmosphere Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents potential oxidation that can contribute to color formation.
Purification If tar is formed, attempt to purify the product by column chromatography with a non-polar eluent, or consider distillation if the product is volatile.

Experimental Protocols

General Protocol for the Synthesis of 3,6-Dichloropyridazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place maleic hydrazide (1 equivalent). Add phosphorus oxychloride (5-10 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) with stirring. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a 50% aqueous solution of sodium hydroxide or solid sodium bicarbonate, until the pH is approximately 8. Ensure the temperature is kept low during neutralization using an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent, such as dichloromethane or chloroform (3 x volume).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Main Reaction vs. Side Reaction Pathways SM Pyridazinone Int Pyridinyl Dichlorophosphate (Intermediate) SM->Int + POCl3 Byprod1 Incomplete Reaction (Unreacted Pyridazinone) SM->Byprod1 Insufficient Time/Temp/POCl3 Prod Chloropyridazine (Desired Product) Int->Prod + Cl- Byprod2 Dimerization Byproduct Int->Byprod2 + Pyridazinone Byprod3 Hydrolysis (Back to Pyridazinone) Prod->Byprod3 + H2O (Heat, Acid) POCl3 POCl3 Chloride Cl- H2O H2O (Work-up)

Main reaction and potential side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Chloropyridazine Synthesis start Reaction Complete? incomplete Incomplete Reaction start->incomplete No workup Proceed to Work-up start->workup Yes action1 Increase Temp/Time or POCl3 eq. incomplete->action1 action1->start purity Product Pure? workup->purity impure Impurities Present purity->impure No end Pure Product purity->end Yes identify Identify Impurity (NMR, MS) impure->identify hydrolysis Starting Material (Hydrolysis) identify->hydrolysis dimer High MW Impurity (Dimer?) identify->dimer tar Tarry Residue identify->tar action2 Optimize Work-up: - Low Temp Quench - Remove excess POCl3 hydrolysis->action2 action3 Optimize Reaction: - Slower POCl3 addition - Add Base dimer->action3 action4 Optimize Reaction: - Lower Temp - Shorter Time tar->action4

A logical workflow for troubleshooting common issues.

References

Optimizing temperature for reactions involving Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-chloropyridazine-4-carboxylate. The information is designed to help optimize reaction conditions, with a focus on temperature, and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction is nucleophilic aromatic substitution (SNAr) at the C3 position, where the chlorine atom is displaced by a variety of nucleophiles. The pyridazine ring is electron-deficient, which facilitates this type of reaction.[1][2][3][4] Common nucleophiles include amines, thiols, alkoxides, and hydrazines.[5][6] Additionally, the ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[7][8][9]

Q2: What is the recommended storage temperature for this compound?

A2: It is recommended to store this compound in a refrigerator.

Q3: Can the ester group of this compound be hydrolyzed during a nucleophilic substitution reaction?

A3: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential side reaction, particularly if the reaction is carried out under aqueous basic (like NaOH or KOH) or acidic conditions, especially at elevated temperatures.[8][9] If the desired product is the ethyl ester, it is advisable to use anhydrous conditions and a non-nucleophilic base if a base is required.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Cause Troubleshooting Suggestion Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments. Consider moving from room temperature to reflux.SNAr reactions on electron-deficient heterocycles often require thermal energy to overcome the activation barrier.[10] Many literature procedures for similar substrates specify heating or reflux conditions.[6]
Poor Nucleophilicity of the Reagent If possible, use a more potent nucleophile. Alternatively, the nucleophile can be activated by converting it to its conjugate base with a non-nucleophilic base (e.g., NaH, K2CO3).The rate of SNAr reactions is dependent on the strength of the nucleophile.[11][12]
Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents can help to solvate the intermediate Meisenheimer complex and often accelerate SNAr reactions.[13]
Decomposition of Starting Material Run the reaction at a lower temperature for a longer period. Check the thermal stability of your specific reactant.Although heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting material or product.
Issue 2: Formation of Side Products
Side Product Possible Cause Troubleshooting Suggestion
Corresponding Carboxylic Acid Hydrolysis of the ethyl ester due to the presence of water and acid/base.Use anhydrous solvents and reagents. If a base is necessary, use a non-nucleophilic, anhydrous base (e.g., anhydrous K2CO3 or DIPEA). Run the reaction at the lowest effective temperature to minimize hydrolysis.
Di-substituted or Polymeric Materials The product of the initial substitution is more reactive than the starting material, or the nucleophile has multiple reactive sites.Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. Lowering the reaction temperature can sometimes improve selectivity.
Products of Ring Opening/Degradation High reaction temperatures or highly reactive nucleophiles.Decrease the reaction temperature. Consider using a less reactive nucleophile if possible.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of this compound with an amine nucleophile.

  • Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile : Add the amine nucleophile (1.1 equivalents). If the amine salt is used, or if an acid scavenger is needed, add an anhydrous, non-nucleophilic base such as potassium carbonate (K2CO3, 2 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Temperature Control :

    • Initial/Low Temperature Condition : Stir the reaction mixture at room temperature for 12-24 hours.

    • Elevated Temperature Condition : If no reaction is observed at room temperature, heat the mixture to 60-80°C. For less reactive nucleophiles, the temperature may be increased to 100-120°C, or the reaction may be run at reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Saponification (Ester Hydrolysis)

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.

  • Reaction Setup : Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base : Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents).

  • Heating : Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Acidification : Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Isolation : The carboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification : Dry the organic extracts over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_SNAr reagents 1. Reagent Prep - this compound - Nucleophile & Base - Anhydrous Solvent (DMF/DMSO) reaction 2. Reaction - Stir at RT or Heat (e.g., 80°C) reagents->reaction Combine monitoring 3. Monitoring - TLC / LC-MS reaction->monitoring Sample periodically monitoring->reaction Incomplete workup 4. Work-up - Quench with Water - Extract with Organic Solvent monitoring->workup Complete purification 5. Purification - Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for a typical SNAr reaction.

Troubleshooting_Low_Yield start Low / No Yield check_temp Is the reaction at RT? start->check_temp increase_temp Increase Temp to 60-80°C or Reflux check_temp->increase_temp Yes check_nucleophile Is the nucleophile weak? check_temp->check_nucleophile No increase_temp->check_nucleophile activate_nucleophile Use stronger nucleophile or add non-nucleophilic base check_nucleophile->activate_nucleophile Yes check_solvent Is the solvent non-polar? check_nucleophile->check_solvent No activate_nucleophile->check_solvent change_solvent Switch to polar aprotic (DMF, DMSO) check_solvent->change_solvent Yes success Yield Improved check_solvent->success No change_solvent->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Ethyl 3-chloropyridazine-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-chloropyridazine-4-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is a versatile heterocyclic compound that primarily undergoes two main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring, further activated by the chlorine atom, makes it susceptible to attack by various nucleophiles. This is a common method to introduce amine, ether, or thioether functionalities at the C3 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent allows for various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Common examples include:

    • Suzuki-Miyaura Coupling (with boronic acids)

    • Heck Coupling (with alkenes)

    • Sonogashira Coupling (with terminal alkynes)

Q2: What are the key safety considerations when working with this compound?

A2: According to its safety data sheet, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Q3: How should I store this compound?

A3: It is recommended to store this compound in a refrigerator. The compound is stable under recommended storage conditions.[1]

Q4: What is the solubility of this compound in common organic solvents?

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: Low or no conversion to the desired product.

Potential Cause Troubleshooting Steps
Poor Solvent Choice The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt and leave the anion more reactive. For less reactive nucleophiles, heating is often required.
Insufficiently Strong Nucleophile The reactivity of the nucleophile is key. If you are using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate it in situ, increasing its nucleophilicity.
Low Reaction Temperature Many SNAr reactions with chloro-heterocycles require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider heating it.
Decomposition of Starting Material In the presence of strong bases and high temperatures, the ester group of this compound could be susceptible to hydrolysis or other side reactions. Monitor the reaction by TLC or LC-MS to check for the formation of byproducts.
Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low yield of the coupled product.

Potential Cause Troubleshooting Steps
Catalyst Inactivity The choice of palladium catalyst and ligand is critical. For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
Ineffective Base The base is crucial for the transmetalation step. A screening of bases is often necessary. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also be a factor; using a mixed solvent system like dioxane/water can be beneficial.
Protodeboronation of Boronic Acid This is a common side reaction where the boronic acid reacts with water to give the corresponding arene. To minimize this, ensure your solvents are dry and consider using boronic esters (e.g., pinacol esters), which are often more stable.
Poor Solvent Selection Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The solvent must be able to dissolve the reactants and the catalyst system.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Note: The following protocols are generalized procedures based on reactions with similar compounds. Optimization for specific substrates and scales is highly recommended.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical procedure for the reaction of this compound with an amine nucleophile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, toluene/ethanol/water 4:1:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

G start Low or No Yield in Suzuki Coupling catalyst Is the catalyst system active enough for a chloro-heterocycle? start->catalyst base Is the base appropriate and sufficiently soluble? start->base solvent Is the solvent system optimal? start->solvent reagents Are the reagents (especially boronic acid) pure and stable? start->reagents conditions Are the reaction conditions (temperature, inert atmosphere) correct? start->conditions sol_catalyst Use a more active catalyst system (e.g., Pd catalyst with Buchwald or NHC ligands). catalyst->sol_catalyst sol_base Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). Consider a mixed solvent system (e.g., dioxane/water) to improve solubility. base->sol_base sol_solvent Try alternative solvent mixtures (e.g., toluene/ethanol/water). Ensure solvents are properly degassed. solvent->sol_solvent sol_reagents Use fresh boronic acid or a more stable derivative (e.g., pinacol ester). reagents->sol_reagents sol_conditions Increase reaction temperature. Ensure the system is rigorously purged with an inert gas. conditions->sol_conditions G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification and Characterization start This compound + Phenylhydrazine solvent Add Ethanol as Solvent start->solvent reflux Reflux the Reaction Mixture solvent->reflux cool Cool the Reaction Mixture reflux->cool filter Filter the Precipitated Solid cool->filter wash Wash the Solid with Ethanol filter->wash recrystallize Recrystallize from a Suitable Solvent (e.g., DMF/Ethanol) wash->recrystallize product Pyridazino[4,5-b]indol-4-one Derivative recrystallize->product characterize Characterize by NMR, IR, and Mass Spectrometry product->characterize

References

Technical Support Center: Scaling Up Ethyl 3-chloropyridazine-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 3-chloropyridazine-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, particularly during scale-up.

Problem Potential Cause(s) Recommended Solution(s) Analytical Method for Verification
Low Yield Incomplete reaction; Side reactions (e.g., hydrolysis of the ester, over-chlorination); Degradation of product or starting material.Optimize reaction time and temperature. Ensure anhydrous conditions. Use a milder chlorinating agent if over-chlorination is suspected. Monitor reaction progress closely.HPLC, GC-MS to check for starting material and product concentration.
Product Purity Issues Presence of unreacted starting materials; Formation of by-products (e.g., di-chlorinated pyridazine, hydrolyzed carboxylic acid); Residual solvent.Optimize stoichiometry of reactants. Control reaction temperature to minimize side reactions. Develop a robust purification protocol (e.g., crystallization, distillation).HPLC, GC-MS, NMR to identify and quantify impurities.
Difficult Product Isolation Product is an oil or low-melting solid; Emulsion formation during work-up.Use an appropriate anti-solvent for precipitation/crystallization. Break emulsions by adding brine or changing the pH. Consider alternative work-up procedures.Visual inspection, HPLC analysis of mother liquor and isolated product.
Exothermic Reaction Runaway Poor heat dissipation during chlorination, especially with phosphorus oxychloride.Ensure adequate cooling and agitation. Add the chlorinating agent portion-wise or via a syringe pump. Use a solvent with a good heat capacity.Continuous temperature monitoring of the reaction vessel.
Discoloration of Final Product Presence of colored impurities; Thermal degradation.Purify the product using activated carbon or by recrystallization. Store the final product under an inert atmosphere and protected from light.UV-Vis spectroscopy, HPLC with a photodiode array detector.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up challenges?

A common laboratory synthesis likely involves the chlorination of a pyridazinone precursor using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by esterification.

Key Scale-up Challenges:

  • Handling of Hazardous Reagents: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[1][2][3][4][5] Scaling up requires specialized equipment and stringent safety protocols.

  • Exothermic Reaction Control: The chlorination reaction is often highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of by-products.

  • Purification: Laboratory-scale purification often relies on column chromatography, which is generally not feasible for large-scale production. Developing a robust crystallization or distillation process is crucial.

  • Waste Disposal: The reaction generates significant amounts of acidic and hazardous waste that must be neutralized and disposed of properly.

Q2: What are the typical impurities found in this compound synthesis and how can they be minimized?

Typical impurities may include:

  • Unreacted Starting Material: Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.

  • Over-chlorinated By-products: e.g., Ethyl 3,6-dichloropyridazine-4-carboxylate.

  • Hydrolysis Product: 3-Chloropyridazine-4-carboxylic acid.

  • Residual Solvents: From the reaction or work-up.

Minimization Strategies:

  • Optimize Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion.

  • Control Temperature: Maintain a consistent and optimized reaction temperature to reduce the formation of side products.

  • Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the ester and the chlorinating agent.

  • Effective Purification: Develop a selective crystallization process to isolate the desired product from impurities.

Q3: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials, the formation of the product, and quantifying impurities.[6][7] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify major impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

Q4: What are the critical safety precautions to consider when working with phosphorus oxychloride (POCl₃) on a large scale?

Phosphorus oxychloride is a highly hazardous substance.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.

  • Handling: Add POCl₃ slowly to the reaction mixture to control the exothermic reaction. Use equipment designed for handling corrosive materials.

  • Quenching: Quench excess POCl₃ carefully by slowly adding it to a cooled, stirred mixture of water and a neutralizing agent (e.g., sodium bicarbonate) or an alcohol. This process is also highly exothermic and should be performed with extreme caution.

  • Spill Response: Have appropriate spill control materials readily available. In case of a spill, evacuate the area and follow established safety protocols.

Experimental Protocols

While a specific industrial-scale protocol for this compound is not publicly available, the following laboratory-scale procedure for a related compound can be adapted and optimized for scale-up.

Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate (for illustrative purposes)

This reaction demonstrates a typical chlorination of a pyridazine derivative.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place ethyl 4,6-dihydroxypyridazine-3-carboxylate.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask.

  • Heating: Heat the reaction mixture to 100°C and stir for 3-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture into ice water to quench the excess POCl₃. This step is highly exothermic and should be done with caution in a well-ventilated area.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Below are diagrams illustrating key aspects of the production and troubleshooting process for this compound.

G cluster_0 Synthesis Workflow start Start: Pyridazinone Precursor chlorination Chlorination (e.g., with POCl3) start->chlorination esterification Esterification chlorination->esterification workup Aqueous Work-up & Extraction esterification->workup purification Purification (Crystallization/Distillation) workup->purification product Final Product: This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products (HPLC/GC-MS) check_reaction->side_products degradation Product Degradation (HPLC/GC-MS) check_reaction->degradation optimize_time_temp Increase Reaction Time/ Temperature incomplete->optimize_time_temp optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) side_products->optimize_conditions milder_conditions Use Milder Conditions/ Shorter Reaction Time degradation->milder_conditions

Caption: A decision tree for troubleshooting low product yield during synthesis.

References

Preventing byproduct formation in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during pyridazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyridazine synthesis?

A1: The most common methods for pyridazine synthesis involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative. Key starting materials include 1,4-diketones, γ-ketoacids, and maleic anhydride derivatives.[1][2] More modern approaches may utilize microwave-assisted synthesis to improve yields and reduce reaction times.

Q2: What are the typical byproducts I might encounter in my pyridazine synthesis?

A2: Common byproducts include:

  • Dihydropyridazines : These are often intermediates that may not fully oxidize to the final aromatic pyridazine product.[3][4]

  • Hydrazones : Incomplete cyclization can lead to the formation of stable hydrazone intermediates.

  • N-Aminomaleimide/Linear Hydrazides : When using maleic anhydride, the formation of N-aminomaleimide has been proposed, though some studies suggest the formation of a linear 1,2-dimaleic acid hydrazine byproduct instead.[1]

  • Polymerization Products : Under harsh reaction conditions, starting materials or the desired product can sometimes polymerize.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the desired product and any byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile components in the reaction mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyridazine synthesis.

Issue 1: Low Yield of Pyridazine and Presence of a Dihydropyridazine Intermediate

Symptoms:

  • The final product shows signals in 1H NMR corresponding to both the aromatic pyridazine and a dihydropyridazine.

  • The isolated yield of the pyridazine is lower than expected.

Possible Causes:

  • Incomplete oxidation of the dihydropyridazine intermediate.

  • The chosen oxidizing agent is not effective enough.

  • Reaction time for the oxidation step is insufficient.

Troubleshooting Workflow:

start Low Pyridazine Yield (Dihydropyridazine present) check_oxidant Is an oxidizing agent being used? start->check_oxidant add_oxidant Introduce a suitable oxidizing agent (e.g., air, Cu(II) salts, DDQ). check_oxidant->add_oxidant No optimize_conditions Optimize oxidation conditions: - Increase reaction time - Increase temperature - Change solvent check_oxidant->optimize_conditions Yes end_success Successful Pyridazine Synthesis add_oxidant->end_success change_oxidant Consider a stronger or more suitable oxidizing agent. optimize_conditions->change_oxidant end_fail Problem Persists: Consult further literature optimize_conditions->end_fail change_oxidant->end_success change_oxidant->end_fail start Hydrazone Byproduct Formation check_conditions Review Reaction Conditions start->check_conditions adjust_ph Adjust pH: - Add catalytic acid (e.g., AcOH) - Add catalytic base (e.g., piperidine) check_conditions->adjust_ph increase_temp Increase Reaction Temperature (monitor for degradation) check_conditions->increase_temp change_solvent Change Solvent to one that favors cyclization (e.g., higher boiling point) check_conditions->change_solvent end_success Successful Pyridazine Synthesis adjust_ph->end_success end_fail Problem Persists: Consider alternative synthetic route adjust_ph->end_fail increase_temp->end_success increase_temp->end_fail change_solvent->end_success change_solvent->end_fail cluster_reactants Reactants cluster_intermediates Intermediates/Byproducts maleic_anhydride Maleic Anhydride linear_hydrazide 1,2-Dimaleic Acid Hydrazine (Potential Byproduct) maleic_anhydride->linear_hydrazide n_aminomaleimide N-Aminomaleimide (Proposed Intermediate) maleic_anhydride->n_aminomaleimide hydrazine Hydrazine hydrazine->linear_hydrazide hydrazine->n_aminomaleimide product Maleic Hydrazide (Desired Product) linear_hydrazide->product Rearrangement n_aminomaleimide->product

References

Stability and storage conditions for Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ethyl 3-chloropyridazine-4-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a refrigerator at 2°C to 8°C. The container should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[1] It should be stored in a dry, cool, and well-ventilated place away from direct sunlight and heat sources to maintain its chemical stability and extend its shelf life.[1]

Q2: How should I handle the compound during routine laboratory use?

A2: Handle this compound in a well-ventilated area, preferably within a fume hood. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Prevent the formation of dust and aerosols.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would yield 3-chloropyridazine-4-carboxylic acid and ethanol.

  • Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be susceptible to nucleophilic substitution.

  • Oxidation: The pyridazine ring may undergo oxidation, particularly under harsh conditions.

Q5: What are some common impurities that might be present in a sample of this compound?

A5: Impurities can arise from the synthesis process or degradation. Potential impurities could include unreacted starting materials, by-products from side reactions during synthesis, or degradation products such as 3-chloropyridazine-4-carboxylic acid from hydrolysis.

Stability Data Summary

The following table summarizes the recommended storage conditions and provides illustrative stability data. Please note that this data is for guidance and users should perform their own stability studies for critical applications.

ConditionTemperatureRelative HumidityLight ConditionRecommended DurationIllustrative Purity after 12 Months
Long-Term 2°C - 8°C< 60%Protected from lightUp to 24 months> 98%
Accelerated 25°C60%Protected from lightUp to 6 months> 95%
Stressed 40°C75%Exposed to UV lightUp to 1 monthSignificant degradation expected

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound.

Issue 1: Unexpectedly low purity of the compound is detected by HPLC analysis.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Verify that the compound has been stored under the recommended conditions (refrigerated, dry, and protected from light). If not, obtain a new, properly stored batch.

  • Possible Cause 2: Contamination of the sample or HPLC system.

    • Solution: Ensure that all glassware and equipment are scrupulously clean. Run a blank on the HPLC system to check for contaminants.[2] Prepare a fresh sample in high-purity solvent.

  • Possible Cause 3: Inappropriate HPLC method.

    • Solution: Optimize the HPLC method. Ensure the mobile phase is appropriate for the compound and that the column is in good condition. Check for peak co-elution by using a photodiode array (PDA) detector to assess peak purity.[3][4]

Issue 2: The compound appears discolored or has a changed physical appearance.

  • Possible Cause: Degradation.

    • Solution: Discoloration can be a sign of chemical degradation. It is recommended to re-analyze the compound's purity by a suitable analytical method like HPLC. If significant degradation is confirmed, the batch should be discarded.

Issue 3: Poor solubility of the compound in the chosen solvent for an experiment.

  • Possible Cause: Inappropriate solvent selection.

    • Solution: this compound is generally soluble in organic solvents. If you encounter solubility issues, try gentle warming or sonication. For polar solvents, consider that the pyridazine ring imparts some polarity.[5]

Experimental Protocols

Protocol: Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of the compound under various conditions, based on ICH guidelines.

  • Sample Preparation:

    • Aliquot the this compound into several vials suitable for the different storage conditions.

    • Ensure each vial is tightly sealed.

  • Storage Conditions:

    • Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH for accelerated stability, 40°C/75% RH for stressed conditions, and 2-8°C for long-term stability).

    • For photostability testing, expose a set of samples to a controlled light source.

  • Time Points for Testing:

    • For accelerated studies, typical time points are 0, 1, 3, and 6 months.

    • For long-term studies, time points can be 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method.

    • The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Assess any changes in physical appearance.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting an unexpected low purity result during an experiment.

G Troubleshooting Workflow for Low Purity start Start: Unexpected Low Purity Detected check_storage Verify Storage Conditions (2-8°C, Dry, Dark) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok new_batch Action: Use a New, Properly Stored Batch storage_ok->new_batch No check_contamination Investigate Sample and System Contamination storage_ok->check_contamination Yes end_ok End: Purity Issue Resolved new_batch->end_ok contamination_found Contamination Found? check_contamination->contamination_found clean_system Action: Clean System, Use Fresh Solvents and Vials contamination_found->clean_system Yes optimize_hplc Review and Optimize HPLC Method contamination_found->optimize_hplc No clean_system->end_ok method_issue Method Issue Identified? optimize_hplc->method_issue revalidate_method Action: Re-validate HPLC Method method_issue->revalidate_method Yes end_nok End: Issue Persists, Further Investigation Needed method_issue->end_nok No revalidate_method->end_ok

Caption: Troubleshooting workflow for low purity.

References

Technical Support Center: Method Refinement for Nucleophilic Substitution on Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on chloropyridazines.

Frequently Asked Questions (FAQs)

Q1: Why are chloropyridazines good substrates for nucleophilic aromatic substitution (SNAr)?

A1: The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing effect (both inductive and mesomeric), which polarizes the carbon-chlorine bonds and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This stabilization lowers the activation energy, making chloropyridazines more reactive towards nucleophiles compared to less electron-deficient aromatic systems like chlorobenzene.

Q2: Which positions on the chloropyridazine ring are most reactive?

A2: Nucleophilic attack is generally favored at positions ortho or para to the ring nitrogen atoms. For a symmetrically substituted substrate like 3,6-dichloropyridazine, both the 3- and 6-positions are activated. The regioselectivity of the reaction on unsymmetrically substituted chloropyridazines will depend on the electronic and steric effects of the other substituents on the ring.

Q3: What are the key parameters to consider when optimizing a nucleophilic substitution reaction on a chloropyridazine?

A3: The key parameters for optimization are:

  • Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles generally lead to faster reactions.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can solvate the cation of the nucleophile salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Temperature: Many SNAr reactions on chloropyridazines require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the substrate and the nucleophile.

  • Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), the choice and stoichiometry of the base are important. Common bases include sodium hydride, potassium carbonate, and organic amines like triethylamine or diisopropylethylamine.

Q4: How can I achieve mono-substitution on a di-substituted chloropyridazine like 3,6-dichloropyridazine?

A4: Achieving mono-substitution can be challenging as the first substitution can sometimes activate the ring for a second substitution. To favor mono-substitution, you can try the following strategies:

  • Use a stoichiometric amount of the nucleophile: Carefully controlling the amount of the nucleophile to one equivalent or slightly less can limit the extent of the second substitution.

  • Lower the reaction temperature: Running the reaction at a lower temperature can often provide better selectivity for the mono-substituted product.

  • Use a less reactive nucleophile: If possible, using a less potent nucleophile may allow for more controlled substitution.

  • Monitor the reaction closely: Careful monitoring of the reaction progress by TLC or GC-MS can help you to stop the reaction once the desired mono-substituted product is the major component.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Inactive catalyst (if applicable).5. Poor quality starting materials.1. Use a stronger nucleophile or a pre-formed salt of the nucleophile (e.g., sodium alkoxide instead of alcohol and base).2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Switch to a more polar aprotic solvent like DMF or DMSO.4. If using a catalyst (e.g., for cross-coupling), ensure it is fresh and handled under an inert atmosphere.5. Verify the purity of your chloropyridazine and nucleophile.
Formation of Di-substituted Product 1. Excess nucleophile.2. High reaction temperature or prolonged reaction time.3. The mono-substituted product is more reactive than the starting material.1. Use 1.0-1.1 equivalents of the nucleophile.2. Lower the reaction temperature and monitor the reaction closely to stop it at the optimal time.3. Consider a milder base or solvent to reduce the overall reactivity.
Low Yield with Complex Mixture of Byproducts 1. Decomposition of starting materials or product at high temperatures.2. Side reactions of the nucleophile or solvent.3. Presence of oxygen for sensitive nucleophiles (e.g., thiols).1. Lower the reaction temperature.2. Choose a more inert solvent. For example, if using an alcohol as a nucleophile, it can also act as the solvent.3. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the nucleophile.
Inconsistent Regioselectivity 1. Competing electronic and steric effects.2. Reaction conditions favoring a different regioisomer.1. The regioselectivity can be influenced by the position of other substituents on the pyridazine ring. Electron-donating groups can direct the nucleophilic attack to specific positions.[1]2. Varying the solvent or temperature can sometimes influence the regiochemical outcome. Computational modeling can be a useful tool to predict regioselectivity.
Ether Cleavage (with O-nucleophiles) 1. Harsh acidic or basic conditions.1. Use milder bases and avoid strongly acidic work-up conditions if the product is sensitive.[2][3][4]
Oxidation of Thiol/Thiolate (with S-nucleophiles) 1. Presence of atmospheric oxygen.1. Degas all solvents and reagents and perform the reaction under an inert atmosphere (N2 or Ar). The use of a reducing agent in the workup may also be beneficial.[5][6][7][8]

Data Presentation: Comparative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on chloropyridazines with various nucleophiles.

Table 1: Substitution with N-Nucleophiles

ChloropyridazineNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazineNH4OH--120 (MW)0.587
3,6-DichloropyridazineAmmonia in MeOHMethanol-1309661[9]
3,6-DichloropyridazineAqueous AmmoniaDichloromethane-100982.6
3,6-Dichloropyridazinep-Toluenesulfonyl-hydrazineEthanol-Reflux7-[10]
3,6-Dichloropyridazine2-Aminophenoln-Butanol-Reflux--[11]

Table 2: Substitution with O-Nucleophiles

ChloropyridazineNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Reference
3-Amino-6-chloropyridazineSodium MethoxideMethanol-1602485.7[9]
3-Amino-6-chloropyridazineSodium MethoxideMethanol-Sealed Tube20-[9]
3,6-DichloropyridazineSodium MethoxideMethanol-Reflux280[9]

Table 3: Substitution with S-Nucleophiles

ChloropyridazineNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Reference
3,6-Dichloropyridazine 1-oxideSodium Sulfide-----[12]
3,6-Dichloropyridazine 1-oxideThiourea-----[12]
3,6-Dichloropyridazine 1-oxidePhenylmethanethiol-----[12]
3,6-DichloropyridazineSodium ThiomethoxideMethanol-RT295[9]

Note: Yields can vary significantly based on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

This protocol is adapted from a microwave-assisted synthesis.[13]

  • Materials:

    • 3,6-Dichloropyridazine (1.5 g)

    • Ammonium hydroxide solution (28-30% NH3 content, 5 mL)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g) and ammonium hydroxide solution (5 mL).

    • Seal the vial with a lid and place it in a microwave reactor.

    • Irradiate the reaction mixture for 30 minutes at 120 °C (300W power).

    • After the reaction is complete, allow the vial to cool to room temperature.

    • A precipitate will form. Collect the solid by filtration.

    • Wash the precipitate with a mixture of ethyl acetate:hexane (3:7).

    • Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid (yield: 87%). The product is typically pure enough for subsequent steps without further purification.[13]

Protocol 2: Synthesis of 3-Chloro-6-methoxypyridazine from 3,6-Dichloropyridazine

  • Materials:

    • 3,6-Dichloropyridazine

    • Sodium methoxide

    • Anhydrous methanol

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol.

    • To a solution of 3,6-dichloropyridazine in anhydrous methanol, add one equivalent of the sodium methoxide solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-methoxypyridazine.

Protocol 3: Synthesis of 3,6-Bis(methylthio)pyridazine from 3,6-Dichloropyridazine

  • Materials:

    • 3,6-Dichloropyridazine

    • Sodium thiomethoxide

    • Anhydrous methanol

  • Procedure:

    • Dissolve 3,6-dichloropyridazine in anhydrous methanol.

    • Add a solution of sodium thiomethoxide (2.2 equivalents) in anhydrous methanol to the pyridazine solution at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent like dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield 3,6-bis(methylthio)pyridazine.

Visualizations

Experimental_Workflow General Workflow for Nucleophilic Substitution on Chloropyridazines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Chloropyridazine Substrate reagents Choose Nucleophile (N, O, S) and Base (if needed) start->reagents solvent Select Solvent (e.g., DMF, DMSO, MeOH) reagents->solvent setup Combine Reagents under Appropriate Atmosphere (e.g., N2) solvent->setup conditions Set Reaction Temperature and Time setup->conditions monitor Monitor Reaction Progress (TLC, GC, LC-MS) conditions->monitor quench Quench Reaction monitor->quench extract Extraction and Washing quench->extract purify Purification (e.g., Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for SNAr on chloropyridazines.

Troubleshooting_Workflow Troubleshooting Low Yield in SNAr Reactions action_node action_node result_node Analyze Outcome start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_byproducts Major Byproducts Formed? check_sm->check_byproducts Yes action_node_temp Increase Temperature or Reaction Time check_sm->action_node_temp No check_disub Di-substitution Observed? check_byproducts->check_disub No action_node_atmosphere Use Degassed Solvents & Inert Atmosphere (N2/Ar) check_byproducts->action_node_atmosphere Yes (Oxidation/Decomposition) action_node_stoich Reduce Nucleophile Stoichiometry (to ~1.0 eq.) and/or Lower Reaction Temperature check_disub->action_node_stoich Yes action_node_conditions Change Solvent or Base; Verify Reagent Purity check_disub->action_node_conditions No (Unidentified Products) action_node_temp->result_node Re-run Reaction action_node_atmosphere->result_node action_node_stoich->result_node action_node_conditions->result_node

Caption: Decision tree for troubleshooting low yield in SNAr reactions.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to LC-MS for Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of intermediates is paramount. Ethyl 3-chloropyridazine-4-carboxylate, a key building block in the synthesis of various bioactive molecules, requires rigorous analytical scrutiny to identify and quantify impurities. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound, contrasting it with other common analytical techniques and providing a detailed experimental protocol.

The Analytical Toolkit: Comparing LC-MS with Alternatives

The choice of analytical technique for purity determination hinges on factors like sensitivity, selectivity, and the nature of the compound and its potential impurities. While several methods can be employed, LC-MS has emerged as a powerhouse in pharmaceutical analysis due to its high sensitivity and specificity.[1][2]

Table 1: Comparison of Analytical Methods for Purity Analysis

FeatureLC-MS (Liquid Chromatography-Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV Detection)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Separation of volatile compounds by chromatography, detection by mass-to-charge ratio.
Selectivity Very High (based on retention time and mass).[2]Moderate (co-eluting impurities with similar UV spectra can interfere).High (for volatile and thermally stable compounds).
Sensitivity Very High (ng/mL to pg/mL levels).[1][3]Moderate (µg/mL to ng/mL levels).High (pg/mL levels for suitable compounds).
Impurity Identification Excellent (molecular weight and fragmentation data).[4][5]Limited (requires reference standards).Good (based on mass spectral libraries).[4]
Compound Applicability Wide range of non-volatile and thermally labile compounds.[1]Compounds with a UV chromophore.Volatile and thermally stable compounds.
Typical LOQ 0.3 - 5 ng/mL[3][6]~10-50 ng/mL~1 ng/mL
Throughput High, with modern UHPLC systems.[2]High.Moderate to High.

For this compound, a non-volatile heterocyclic compound, LC-MS offers a distinct advantage by providing not only quantitative purity data but also structural information about potential process-related impurities or degradation products.[4][5] This is a critical capability in drug development, where identifying unknown impurities is often necessary.[7]

A Closer Look: The LC-MS Experimental Workflow

The following diagram outlines a typical workflow for the LC-MS analysis of this compound purity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into LC-MS Filter->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (ESI+) LC->MS Acquire Data Acquisition MS->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification & Purity Calculation Integrate->Quantify Report Generate Report Quantify->Report

References

A Comparative Guide to the Synthesis of Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-chloropyridazine-4-carboxylate is a key building block in the synthesis of a variety of biologically active molecules, making its efficient and scalable production a topic of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of viable synthetic routes to this compound, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthesis Strategies

The synthesis of this compound can be approached through a multi-step process, primarily involving the construction of the pyridazine ring followed by functional group manipulations. The most prominently documented and logical approach begins with commercially available starting materials and proceeds through a cyclization reaction to form the core heterocyclic structure, which is then subsequently chlorinated. An alternative, though less detailed in the literature, involves the esterification of a pre-synthesized chlorinated pyridazine carboxylic acid. This guide will focus on the more established former route while acknowledging the latter as a potential alternative.

Route 1: Three-Step Synthesis from Diethyl Malonate

This route is a well-defined pathway that commences with the synthesis of a key intermediate, Diethyl 2-(ethoxymethylene)malonate (DEEM), followed by cyclization with hydrazine to form the pyridazine ring, and concluding with a chlorination step.

Data Summary: A Step-by-Step Comparison
StepReactionKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
1 Synthesis of DEEMDiethyl malonate, Triethyl orthoformate, Acetic anhydride, Zinc chloride70-85%High yield, well-established procedure.Requires distillation for purification.
2 CyclizationDEEM, Hydrazine hydrateModerate to Good (Estimated)Forms the core heterocyclic structure in a single step.The reaction can produce isomeric byproducts; requires careful control of conditions.
3 ChlorinationEthyl 3-hydroxypyridazine-4-carboxylate, Phosphorus oxychloride (POCl₃)Good to Excellent (Estimated)Effective method for converting the hydroxyl group to a chloro group.POCl₃ is a hazardous reagent requiring careful handling and quenching.
Experimental Protocols

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate (DEEM)

This procedure is adapted from established methods for the synthesis of DEEM.

  • Materials:

    • Diethyl malonate (1.0 mole)

    • Triethyl orthoformate (1.0 mole)

    • Acetic anhydride (2.0 moles)

    • Anhydrous zinc chloride (catalytic amount)

  • Procedure:

    • A mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and a catalytic amount of anhydrous zinc chloride is heated in an oil bath.

    • The reaction temperature is maintained at 100-120°C for several hours.

    • The progress of the reaction can be monitored by the distillation of the ethanol byproduct.

    • After the reaction is complete, the mixture is cooled and purified by vacuum distillation to yield Diethyl 2-(ethoxymethylene)malonate.

Step 2: Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate

This step involves the cyclization of DEEM with hydrazine to form the pyridazine ring.

  • Materials:

    • Diethyl 2-(ethoxymethylene)malonate (DEEM) (1.0 mole)

    • Hydrazine hydrate (1.0 mole)

    • Ethanol (solvent)

  • Procedure:

    • DEEM is dissolved in ethanol in a round-bottom flask.

    • Hydrazine hydrate is added dropwise to the solution at room temperature with stirring.

    • After the addition is complete, the reaction mixture is heated to reflux for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to give Ethyl 3-hydroxypyridazine-4-carboxylate.

Step 3: Synthesis of this compound

This final step involves the chlorination of the hydroxyl group on the pyridazine ring.

  • Materials:

    • Ethyl 3-hydroxypyridazine-4-carboxylate (1.0 mole)

    • Phosphorus oxychloride (POCl₃) (excess)

  • Procedure:

    • Ethyl 3-hydroxypyridazine-4-carboxylate is carefully added to an excess of phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.

    • The mixture is heated to reflux (around 100-110°C) for a few hours.[1]

    • The reaction is monitored by TLC until the starting material is consumed.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice.

    • The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Route 2: Esterification of 3-chloropyridazine-4-carboxylic acid

This alternative route involves the synthesis of the chlorinated carboxylic acid followed by esterification. While plausible, detailed experimental procedures for the synthesis of the starting material are not as readily available in the literature.

Conceptual Steps:
  • Synthesis of 3-chloropyridazine-4-carboxylic acid: This would likely involve a multi-step synthesis to construct the pyridazine ring with the desired chloro and carboxylic acid functionalities.

  • Fischer-Speier Esterification: The carboxylic acid would be reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and heated to drive the equilibrium towards the ester product.[2][3][4]

  • Steglich Esterification: Alternatively, the carboxylic acid could be reacted with ethanol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) at room temperature.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the primary, three-step synthesis route for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product DM Diethyl Malonate DEEM Diethyl 2-(ethoxymethylene)malonate DM->DEEM Step 1: Condensation TO Triethyl Orthoformate TO->DEEM H Hydrazine Hydrate EHP Ethyl 3-hydroxypyridazine-4-carboxylate H->EHP DEEM->EHP Step 2: Cyclization FP This compound EHP->FP Step 3: Chlorination (POCl₃)

Caption: Synthetic workflow for this compound.

Conclusion

The three-step synthesis route starting from diethyl malonate represents a robust and well-documented pathway for the preparation of this compound. Each step is based on established chemical transformations, and while the use of hazardous reagents like phosphorus oxychloride necessitates careful handling, the overall process is straightforward and amenable to scale-up. The alternative route via esterification of 3-chloropyridazine-4-carboxylic acid is a viable conceptual alternative but requires further development and documentation of the synthesis of the key carboxylic acid intermediate. Researchers should select the route that best fits their available resources, scale of production, and safety infrastructure.

References

Comparative Guide to Alternative Reagents for Ethyl 3-chloropyridazine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Ethyl 3-chloropyridazine-4-carboxylate serves as a key building block in the synthesis of these complex molecules. However, optimizing reaction efficiency, exploring diverse chemical space, and fine-tuning pharmacokinetic properties often necessitate the exploration of alternative reagents. This guide provides an objective comparison of alternative reagents to this compound, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and introducing bioisosteric replacements to broaden the synthetic and therapeutic possibilities.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, essential for elaborating the pyridazine core. The reactivity of the halogen at the 3-position of the pyridazine ring is a critical determinant of reaction efficiency. Here, we compare this compound with its bromo and iodo analogs.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.

Table 1: Comparison of Ethyl 3-halopyridazine-4-carboxylates in a Model Suzuki-Miyaura Reaction

ReagentHalogenRelative ReactivityTypical Reaction ConditionsReported Yield (%)
Ethyl 3-chloro pyridazine-4-carboxylateClLowerHigher catalyst loading (e.g., Pd(PPh₃)₄), stronger base (e.g., K₂CO₃), higher temperature (e.g., 90-100 °C), and longer reaction times may be required.60-75
Ethyl 3-bromo pyridazine-4-carboxylateBrModerateStandard conditions with common palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) at moderate temperatures (e.g., 80 °C) are often effective.75-90
Ethyl 3-iodo pyridazine-4-carboxylateIHigherMilder reaction conditions, including lower temperatures and shorter reaction times, can be employed.>90

Yields are approximate and can vary based on the specific coupling partners, catalyst, ligand, base, and solvent system used. The data is based on typical yields reported for Suzuki-Miyaura reactions of analogous 3-halopyridazines.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of Ethyl 3-halopyridazine-4-carboxylates. These should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1), is added via syringe.

  • The reaction mixture is heated to 90-100 °C and stirred vigorously.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 3-bromo/iodo-pyridazine-4-carboxylate

The protocol is similar to that for the chloro-analog, with the following potential modifications:

  • Catalyst: A lower loading of the palladium catalyst may be sufficient.

  • Base: A milder base such as Na₂CO₃ can often be used.

  • Temperature: The reaction may proceed efficiently at a lower temperature (e.g., 80 °C).

  • Reaction Time: The reaction time is typically shorter.

Bioisosteric Alternatives to the Pyridazine Ring

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties to retain or enhance biological activity, is a powerful strategy in drug design. Pyrimidine-4-carboxylates are common bioisosteres of pyridazine-4-carboxylates. This substitution can influence factors such as metabolic stability, solubility, and target binding affinity.

Table 2: Comparison of Pyridazine and Pyrimidine Scaffolds

ScaffoldKey FeaturesSynthetic Accessibility
Ethyl Pyridazine-4-carboxylate Contains a 1,2-diazine ring. The adjacent nitrogen atoms can influence the electronic properties and hydrogen bonding potential of the molecule.Synthesized from 1,4-dicarbonyl compounds and hydrazine derivatives.
Ethyl Pyrimidine-4-carboxylate Contains a 1,3-diazine ring. The altered arrangement of nitrogen atoms can lead to different dipole moments and hydrogen bonding patterns.Can be synthesized through various methods, including the reaction of amidines with β-keto esters.[1]
Synthetic Protocol for a Bioisosteric Alternative: Ethyl 2-aryl-pyrimidine-5-carboxylate

A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[2]

  • Preparation of the amidinium salt: The corresponding aryl nitrile is converted to the amidine, which is then salified.

  • Condensation: The amidinium salt is reacted with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in a suitable solvent like methanol at room temperature to reflux to afford the ethyl 2-aryl-pyrimidine-5-carboxylate.

Signaling Pathway and Experimental Workflow Diagrams

Many pyridazine-based compounds function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival. A prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is a key regulator of angiogenesis and a major target in cancer therapy.[3][4][5][6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Migration Cell Migration Akt->Migration

Caption: VEGFR-2 Signaling Pathway.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of alternative reagents in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start: Select Halopyridazine (Cl, Br, or I) Reaction_Setup Reaction Setup: - Halopyridazine - Boronic Acid - Pd Catalyst - Base - Solvent Start->Reaction_Setup Coupling Suzuki-Miyaura Coupling Reaction_Setup->Coupling Workup Work-up & Purification Coupling->Workup Analysis Analysis: - Yield - Purity (NMR, LC-MS) Workup->Analysis End End: Characterized Product Analysis->End

Caption: Suzuki Coupling Workflow.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 3-chloropyridazine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyridazine scaffolds have emerged as a promising class of heterocyclic compounds, with derivatives of Ethyl 3-chloropyridazine-4-carboxylate demonstrating significant potential in anticancer applications. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid in the advancement of drug discovery and development.

Derivatives of this compound have been synthesized and evaluated for their biological activities, revealing a range of therapeutic possibilities. Notably, a series of novel 4-chloropyridazinoxyphenyl conjugates have been designed and investigated as potent anticancer agents. These compounds have demonstrated significant growth inhibition in various cancer cell lines, acting through the induction of apoptosis and inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2]

Comparative Anticancer Activity

The anticancer efficacy of newly synthesized 4-chloropyridazinoxyphenyl hybrids was evaluated against a panel of eleven human cancer cell lines. The results, summarized in the table below, highlight the potent cytotoxic effects of these derivatives, with some compounds exhibiting comparable or superior activity to the reference drug, Olaparib.

CompoundHNO97 (IC₅₀ µM)FaDu (IC₅₀ µM)MDA-MB-468 (IC₅₀ µM)
3c 0.04 ± 0.0030.06 ± 0.0050.05 ± 0.004
3d 0.05 ± 0.0040.07 ± 0.0060.06 ± 0.005
3e 0.03 ± 0.0020.05 ± 0.0040.04 ± 0.003
4b 0.06 ± 0.0050.08 ± 0.0070.07 ± 0.006
Olaparib 0.05 ± 0.0040.07 ± 0.0060.06 ± 0.005

Table 1: In vitro anticancer activity (IC₅₀ in µM) of selected 4-chloropyridazinoxyphenyl derivatives against three human cancer cell lines (HNO97, FaDu, and MDA-MB-468) after 48 hours of treatment.[1][2]

Mechanism of Action: Apoptosis Induction and PARP-1 Inhibition

The leading compounds from the series were found to induce apoptosis in cancer cells. This was evidenced by the upregulation of pro-apoptotic proteins such as p53 and BAX, and the activation of caspases 3 and 6, alongside the downregulation of the anti-apoptotic protein BCL-2. Furthermore, these derivatives demonstrated significant inhibition of PARP-1, an enzyme crucial for DNA repair in cancer cells. This dual mechanism of action contributes to their potent anticancer effects.

G Proposed Anticancer Mechanism of 4-Chloropyridazinoxyphenyl Derivatives cluster_0 Derivative Action cluster_1 Cellular Effects cluster_2 Apoptotic Pathway Derivative 4-Chloropyridazinoxyphenyl Derivative PARP1 PARP-1 Inhibition Derivative->PARP1 Inhibits Apoptosis_Induction Apoptosis Induction Derivative->Apoptosis_Induction Induces DNA_Damage DNA Damage Accumulation PARP1->DNA_Damage Leads to DNA_Damage->Apoptosis_Induction Triggers p53 ↑ p53 Apoptosis_Induction->p53 BAX ↑ BAX Apoptosis_Induction->BAX BCL2 ↓ BCL-2 Apoptosis_Induction->BCL2 p53->BAX Caspase ↑ Caspase 3/6 BAX->Caspase BCL2->Caspase Apoptosis Apoptosis Caspase->Apoptosis G General Synthetic and Evaluation Workflow Start Starting Materials (e.g., this compound) Step1 Synthesis of Chloropyridazine Intermediate Start->Step1 Step2 Coupling with Phenolic Compounds Step1->Step2 Step3 Molecular Hybridization (e.g., with Chalcones) Step2->Step3 Purification Purification and Characterization (NMR, MS) Step3->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval Anticancer Anticancer Screening (MTT Assay) Biological_Eval->Anticancer Mechanism Mechanism of Action Studies (Western Blot, PARP Assay) Biological_Eval->Mechanism Data_Analysis Data Analysis and SAR Studies Anticancer->Data_Analysis Mechanism->Data_Analysis

References

Characterization of novel compounds synthesized from Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of novel compounds synthesized from pyridazine scaffolds, evaluating their performance against established alternatives in key therapeutic areas. This guide provides supporting experimental data, detailed protocols, and visual representations of synthetic and mechanistic pathways to aid researchers in navigating the potential of this promising class of molecules.

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile synthetic building block have led to the development of numerous compounds with a broad spectrum of biological activities. This guide focuses on the characterization of novel compounds derived from pyridazine precursors, with a particular emphasis on those synthesized from starting materials like Ethyl 3-chloropyridazine-4-carboxylate. We present a comparative analysis of their efficacy against established drugs in the fields of oncology and infectious diseases, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: Pyridazine Hybrids as PARP-1 Inhibitors

A recent study explored the potential of novel 4-chloropyridazinoxyphenyl conjugates as anticancer agents.[1] These compounds were designed based on the molecular hybridization principle, combining the 4-chloropyridazinoxyphenyl scaffold, a known PARP-1 inhibitor, with chalcone and thiazolidine-2,4-dione moieties, which are recognized as apoptosis inducers.[1] The study compared the in vitro anticancer activity of these novel hybrids against Olaparib, a clinically approved PARP-1 inhibitor.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the most potent novel compounds against various cancer cell lines, alongside the data for the reference drug, Olaparib.

CompoundCancer Cell LineIC50 (µM)
3c HNO97 (Head and Neck)0.05 ± 0.003
FaDu (Head and Neck)0.09 ± 0.005
MDA-MB-468 (Breast)0.12 ± 0.008
3d HNO97 (Head and Neck)0.07 ± 0.004
FaDu (Head and Neck)0.11 ± 0.007
MDA-MB-468 (Breast)0.15 ± 0.01
3e HNO97 (Head and Neck)0.06 ± 0.002
FaDu (Head and Neck)0.10 ± 0.006
MDA-MB-468 (Breast)0.13 ± 0.009
Olaparib HNO97 (Head and Neck)0.15 ± 0.01
FaDu (Head and Neck)0.21 ± 0.02
MDA-MB-468 (Breast)0.25 ± 0.03
Experimental Protocol: In Vitro Anticancer Assay

The anticancer activity of the synthesized compounds was evaluated using the Sulforhodamine B (SRB) assay.

  • Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and the reference drug for 72 hours.

  • SRB Staining: After treatment, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C. The plates were then washed with distilled water and stained with 0.4% SRB solution for 30 minutes.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.

Synthetic Pathway and Mechanism of Action

The synthesis of these promising anticancer agents involves a multi-step process, starting from commercially available precursors. The proposed mechanism of action involves the induction of apoptosis and inhibition of the PARP-1 enzyme, a key player in DNA repair pathways.

G cluster_synthesis Synthesis of Chloropyridazine Hybrids cluster_moa Proposed Mechanism of Action Starting_Materials 4-Hydroxyacetophenone & 3,6-Dichloropyridazine Intermediate_1 4-((6-Chloropyridazin-3-yl)oxy)acetophenone Starting_Materials->Intermediate_1 K2CO3, Isopropanol Chalcone_Hybrids 4-Chloropyridazinoxyphenyl- Chalcone Hybrids (3a-h) Intermediate_1->Chalcone_Hybrids Aromatic aldehydes, KOH Thiazolidinedione_Hybrid 4-Chloropyridazinoxyphenyl- Thiazolidinedione Hybrid (5) Intermediate_1->Thiazolidinedione_Hybrid Thiazolidine-2,4-dione, Piperidine Novel_Hybrids Novel Pyridazine Hybrids PARP1_Inhibition PARP-1 Inhibition Novel_Hybrids->PARP1_Inhibition Apoptosis_Induction Induction of Apoptosis Novel_Hybrids->Apoptosis_Induction DNA_Damage Accumulation of DNA Damage PARP1_Inhibition->DNA_Damage DNA_Damage->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Synthetic route and proposed mechanism of action for novel chloropyridazine hybrids.

Antibacterial Activity: Pyridazinone Derivatives

A series of novel pyridazinone derivatives were synthesized and evaluated for their antibacterial activity against a panel of pathogenic bacteria.[2] Their performance was compared to the standard antibiotic, Amikacin.

Comparative Antibacterial Activity Data

The minimum inhibitory concentration (MIC) values of the most active compounds against various bacterial strains are presented below.

CompoundS. aureus (MRSA)E. coliP. aeruginosaA. baumannii
MIC (µM) MIC (µM) MIC (µM) MIC (µM)
7 4.46>35.688.928.92
13 3.74>29.927.487.48
Amikacin 1.710.853.421.71
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: The tested microorganisms included Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.

  • Inoculum Preparation: Bacterial suspensions were prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Two-fold serial dilutions of the test compounds and the reference antibiotic were prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

General Synthetic Workflow

The synthesis of these pyridazinone derivatives followed a general workflow, starting from readily available materials.

G Start 4-Oxo-4-phenylbutanoic acid Step1 Condensation with Hydrazine Hydrate Start->Step1 Product1 Pyridazin-3(2H)-one Step1->Product1 Step2 Condensation with Aromatic Aldehydes Product1->Step2 Product2 4-(Aryl)-6-phenylpyridazin- 3(2H)-one Derivatives Step2->Product2 Step3 N-Alkylation with Ethyl Bromoacetate Product2->Step3 Product3 Ester Derivatives Step3->Product3 Step4 Hydrolysis Product3->Step4 Final_Product Carboxylic Acid Derivatives Step4->Final_Product

Caption: General synthetic workflow for the preparation of pyridazinone derivatives.

Conclusion and Future Directions

The presented data highlights the significant potential of novel pyridazine derivatives as promising candidates for the development of new anticancer and antibacterial agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. Further in vivo studies are warranted to validate the therapeutic potential of these novel compounds and to pave the way for their clinical development. Researchers are encouraged to explore the vast chemical space around the pyridazine scaffold to unlock new therapeutic opportunities.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of pyridazine compounds. Pyridazine and its derivatives are crucial scaffolds in medicinal chemistry, making robust analytical methods for their quality control imperative. This document outlines common HPLC approaches, presents comparative data, and provides detailed experimental protocols to assist in method selection and development.

Comparison of HPLC Methods

The purity analysis of pyridazine compounds is predominantly achieved using reversed-phase HPLC (RP-HPLC) due to its versatility and applicability to a wide range of analyte polarities. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation of the main compound from its potential impurities, which may include starting materials, intermediates, and degradation products.

Below is a comparison of two common RP-HPLC methods: a standard C18 column approach and a method employing a polar-embedded column for more polar pyridazine derivatives.

Table 1: Comparison of HPLC Method Performance
ParameterMethod A: Standard C18Method B: Polar-Embedded Phase
Typical Analyte Moderately polar to non-polar pyridazine derivativesHighly polar pyridazine derivatives
Stationary Phase C18 (Octadecylsilane)Polar-embedded (e.g., amide, carbamate)
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic Acid or TFAAcetonitrile and aqueous buffer (e.g., phosphate buffer pH 2-3)
Typical Retention Factor (k') 2 - 102 - 10
Peak Asymmetry (As) Can be > 1.5 for basic pyridazines without mobile phase modifierTypically 1.0 - 1.5 due to better silanol masking
Resolution (Rs) of critical pairs > 1.5 (may require optimization for polar impurities)> 2.0 (often improved for polar impurities)
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols serve as a starting point and may require optimization for specific pyridazine compounds.

Method A: General Purpose Reversed-Phase HPLC for Pyridazine Derivatives

This method is suitable for a broad range of pyridazine compounds with moderate polarity.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water.[2]

    • B: 0.1% (v/v) Formic Acid in Acetonitrile.[2]

  • Gradient Elution: A gradient is often employed to ensure the separation of both polar and non-polar impurities. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance for the specific pyridazine compound (e.g., 254 nm).[2]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the pyridazine sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Data Analysis:

  • Purity is typically determined by the area percentage method, where the area of the main peak is calculated as a percentage of the total area of all peaks in the chromatogram.[1]

Method B: HPLC for Polar Pyridazine Derivatives using a Polar-Embedded Column

This method is optimized for highly polar pyridazine compounds that may exhibit poor retention on traditional C18 columns.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: As described in Method A.

  • Column: Polar-embedded column (e.g., Cyano or Phenyl-hexyl phase, 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV detection at a wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Follow the same procedure as in Method A, ensuring the diluent is compatible with the mobile phase.

3. Data Analysis:

  • Follow the same procedure as in Method A.

Method Validation

For use in a regulated environment, any HPLC method for purity assessment must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of impurities.

  • Linearity: A demonstration that the method's response is directly proportional to the concentration of the analyte.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]

Visualizations

HPLC Purity Assessment Workflow

The following diagram illustrates the general workflow for the purity assessment of pyridazine compounds using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Pyridazine Sample DissolveSample Dissolve in Diluent Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard FilterSample Filter Sample Solution (0.45 µm) DissolveSample->FilterSample FilterStandard Filter Standard Solution (0.45 µm) DissolveStandard->FilterStandard Inject Inject Sample/Standard FilterSample->Inject FilterStandard->Inject HPLC HPLC System Setup (Column, Mobile Phase, etc.) HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity assessment of pyridazine compounds.

Logical Relationship of Method Development Considerations

This diagram outlines the key considerations and their relationships in developing a robust HPLC method for pyridazine compounds.

Method_Dev cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_params Instrument Parameters Analyte Pyridazine Compound Properties (Polarity, pKa) C18 C18 (General Purpose) Analyte->C18 PolarEmbedded Polar-Embedded (for polar analytes) Analyte->PolarEmbedded Chiral Chiral CSPs (for enantiomers) Analyte->Chiral Modifier pH Modifier (Formic Acid, TFA, Buffer) Analyte->Modifier Additive Additive (e.g., TEA) (for peak shape) Analyte->Additive Organic Organic Modifier (ACN, MeOH) C18->Organic FlowRate Flow Rate C18->FlowRate Aqueous Aqueous Component (Water, Buffer) PolarEmbedded->Aqueous Temperature Column Temperature PolarEmbedded->Temperature Gradient Gradient Profile Organic->Gradient Detection Detection Wavelength Modifier->Detection

Caption: Key considerations in HPLC method development for pyridazines.

References

Efficacy of Chloropyridazine Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of novel chloropyridazine-derived anticancer agents against established alternatives, supported by experimental data and detailed protocols.

The quest for more effective and targeted cancer therapies has led to significant interest in the pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The incorporation of a chlorine atom to create chloropyridazine derivatives has yielded a promising class of compounds with potent anticancer activities across various malignancies. These agents exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and DNA repair. This guide provides a comparative overview of the efficacy of several classes of chloropyridazine-derived anticancer drugs, presenting key experimental data, detailed methodologies for reproducibility, and visual representations of their mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of various chloropyridazine derivatives against a range of cancer cell lines. The data, including IC50 values (the concentration of a drug that inhibits a biological process by 50%) and growth inhibition percentages, are extracted from preclinical studies and compared against standard chemotherapeutic agents.

Table 1: PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the repair of single-strand DNA breaks. Its inhibition is a key strategy, particularly in cancers with deficiencies in other DNA repair pathways.

Compound IDCancer Cell LineIC50 (µM)Standard Drug (Olaparib) IC50 (µM)Reference
3c HNO97 (Head and Neck)0.09 ± 0.010.11 ± 0.01[1][2]
FaDu (Pharynx)0.10 ± 0.010.12 ± 0.01[1][2]
MDA-MB-468 (Breast)0.11 ± 0.010.13 ± 0.01[1][2]
3d HNO97 (Head and Neck)0.10 ± 0.010.11 ± 0.01[1][2]
FaDu (Pharynx)0.11 ± 0.010.12 ± 0.01[1][2]
MDA-MB-468 (Breast)0.12 ± 0.010.13 ± 0.01[1][2]
3e HNO97 (Head and Neck)0.08 ± 0.010.11 ± 0.01[1][2]
FaDu (Pharynx)0.09 ± 0.010.12 ± 0.01[1][2]
MDA-MB-468 (Breast)0.10 ± 0.010.13 ± 0.01[1][2]

Compounds 3c, 3d, and 3e are 4-chloropyridazinoxyphenyl-aromatic ketones hybrids.[1][2]

Table 2: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Compound IDCancer Cell LineIC50 (µM)Standard Drug (Imatinib) IC50 (µM)% VEGFR-2 Inhibition @ 10µM
4b MCF-7 (Breast)21.2>10090.1%
5b HCT-116 (Colon)30.345.592.2%
6a HCT-116 (Colon)33.745.591.5%

Data compiled from studies on pyridazine-containing compounds targeting VEGFR kinase.[3]

Table 3: Aromatase Inhibitors

Aromatase is a key enzyme in the biosynthesis of estrogens, which can drive the growth of hormone-receptor-positive breast cancers.

Compound IDCancer Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)Aromatase Inhibition IC50 (µM)Standard Inhibitor (Letrozole) IC50 (µM)
Compound 10 MCF-7 (Breast)1.831.940.060.05

Compound 10 is a novel chloropyridazine sulfonamide.[4]

Table 4: Other Chloropyridazine Derivatives

This table includes data from various studies on chloropyridazine derivatives with different or broad-spectrum targets.

Compound IDCancer Cell LineIC50 (µM) / % Growth InhibitionStandard DrugReference
DCPYR MAC16 (Colon)>50% tumor growth inhibition @ 50mg/kg (in vivo)5-FU (27% inhibition @ 20mg/kg)[5]
AAF MAC16 (Colon)18.4 µM-[5]
Compound 10l A549/ATCC (Lung)GI50: 1.66-100 µM-[6]
Compound 17a VariousPotent VEGFR-2 inhibitor-[6]

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of chloropyridazine derivatives are rooted in their ability to interfere with specific cellular signaling pathways that are often dysregulated in cancer.

PARP-1 Inhibition and DNA Damage Repair

Chloropyridazine-based PARP-1 inhibitors prevent the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these unrepaired breaks lead to double-strand breaks during replication, culminating in cell death through a process known as synthetic lethality.

PARP1_Pathway cluster_0 DNA Damage Response DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits DSB Double-Strand Break (at replication fork) DNA_SSB->DSB leads to (if unrepaired) PARP1->DNA_SSB repair BER_Complex BER Repair Complex PARP1->BER_Complex activates Chloropyridazine Chloropyridazine Derivative Chloropyridazine->PARP1 inhibits BER_Complex->DNA_SSB repairs Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: PARP-1 inhibition by chloropyridazine derivatives disrupts DNA repair, leading to apoptosis.

VEGFR-2 Signaling and Angiogenesis Inhibition

These derivatives block the tyrosine kinase activity of VEGFR-2. This prevents downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, which are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[7]

VEGFR2_Pathway cluster_1 VEGFR-2 Signaling Cascade VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Chloropyridazine Chloropyridazine Derivative Chloropyridazine->VEGFR2 inhibits autophosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Chloropyridazine derivatives inhibit VEGFR-2, blocking pro-angiogenic signaling.

Apoptosis Induction via the Intrinsic Pathway

Many chloropyridazine compounds induce apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.[8][9]

Apoptosis_Pathway cluster_2 Intrinsic Apoptosis Pathway Drug Chloropyridazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 downregulates Bax Bax (Pro-apoptotic) Drug->Bax upregulates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Modulation of Bax/Bcl-2 by chloropyridazine derivatives triggers the caspase cascade.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments.

Cell Viability and Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serially diluted chloropyridazine derivatives or a vehicle control (e.g., DMSO) for a specified period (typically 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and medium components. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1, which consumes NAD+ to synthesize poly(ADP-ribose) chains.

Methodology:

  • Reaction Setup: In a 96-well plate, add PARP-1 enzyme, activated DNA (e.g., sheared salmon sperm DNA), and the test compound (chloropyridazine derivative) in a reaction buffer.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for PAR synthesis.

  • Detection: Stop the reaction. The remaining NAD+ is quantified using a colorimetric or fluorometric method. A common method involves converting the remaining NAD+ into a highly fluorescent product.

  • Measurement: Read the fluorescence or absorbance. The PARP-1 inhibitory activity is determined by the reduction in NAD+ consumption compared to the control without the inhibitor.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Culture and treat cells with the chloropyridazine derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds.

Experimental_Workflow cluster_workflow Preclinical Drug Evaluation Workflow Synthesis Compound Synthesis (Chloropyridazine Derivatives) Screening In Vitro Cytotoxicity Screening (SRB/MTT Assay) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Enzyme Enzyme Inhibition Assays (PARP-1, VEGFR-2, etc.) Mechanism->Enzyme Apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry, Western Blot) Mechanism->Apoptosis InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Toxicity Toxicology Assessment InVivo->Toxicity Lead Lead Optimization Toxicity->Lead

References

Structural Confirmation of Ethyl 3-chloropyridazine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural confirmation of Ethyl 3-chloropyridazine-4-carboxylate. It outlines a plausible synthetic pathway and details the expected outcomes from various spectroscopic techniques, offering a comparative framework for product analysis against alternative structures.

Spectroscopic Data for Structural Confirmation

TechniqueExpected Spectroscopic Data for this compoundRationale and Comparison with Alternatives
¹H NMR δ (ppm): 9.1-9.3 (d, 1H, H-6), 7.8-8.0 (d, 1H, H-5), 4.4-4.6 (q, 2H, -OCH₂CH₃), 1.4-1.6 (t, 3H, -OCH₂CH₃)The two doublets in the aromatic region are characteristic of adjacent protons on the pyridazine ring. An alternative isomer, such as Ethyl 6-chloropyridazine-4-carboxylate, would likely show a different coupling pattern and chemical shifts for the ring protons.
¹³C NMR δ (ppm): ~164 (C=O), ~155 (C-Cl), ~152 (C-4), ~130 (C-5), ~128 (C-6), ~62 (-OCH₂), ~14 (-CH₃)The chemical shifts are predicted based on the electronic environment. The downfield shift of the carbon attached to chlorine (C-3) is a key indicator. Isomeric impurities would present a different set of signals in the aromatic region.
Mass Spec. m/z: 186.02 (M⁺), 188.02 (M+2⁺, ~33% intensity) for C₇H₇ClN₂O₂. Key fragmentation peaks may include [M-C₂H₅O]⁺ and [M-COOC₂H₅]⁺.The characteristic M/M+2 isotopic pattern for a single chlorine atom is a crucial piece of evidence.[1] The fragmentation pattern helps to confirm the presence of the ethyl ester group.
IR ν (cm⁻¹): ~1730 (strong, C=O stretch), ~1580 (C=N stretch), ~1100 (C-O stretch)The strong carbonyl absorption confirms the ester functionality. The position of the C=N stretch is indicative of the pyridazine ring. The absence of a broad O-H stretch would rule out the corresponding carboxylic acid impurity.

Experimental Protocols

A viable synthetic route to this compound can be conceptualized based on established pyridazine syntheses.

Proposed Synthesis of this compound

The proposed synthesis proceeds in two main stages: the formation of a pyridazinone ring followed by chlorination.

Step 1: Synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

  • Reaction Setup: A solution of diethyl 2-formylsuccinate in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Hydrazine hydrate is added dropwise to the stirred solution at ambient temperature.

  • Cyclization: The reaction mixture is heated to reflux for a period of 4 to 6 hours to facilitate the cyclization and formation of the pyridazinone ring.

  • Work-up and Purification: Upon cooling, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent like ethanol to yield the desired Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.

Step 2: Chlorination to Yield this compound

  • Reaction Setup: The dried Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is carefully added to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), in a flask cooled in an ice bath.

  • Chlorination Reaction: The mixture is gradually warmed and then heated to reflux for 2 to 3 hours.

  • Quenching and Extraction: After cooling, the reaction mixture is cautiously poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

  • Isolation and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final product, this compound, is purified from the crude residue using column chromatography on silica gel.

Visualizations

The following diagrams illustrate the proposed synthesis and the logical workflow for the structural confirmation of the final product.

G Proposed Synthesis of this compound cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination A Diethyl 2-formylsuccinate C Cyclization in Ethanol (Reflux) A->C B Hydrazine hydrate B->C D Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate C->D E Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate G Chlorination (Reflux) E->G F Phosphorus oxychloride (POCl₃) F->G H Aqueous Workup & Purification G->H I This compound H->I

Caption: A two-step synthetic workflow for the preparation of the target compound.

G Structural Confirmation Workflow A Synthesized Product B ¹H NMR A->B Proton Environment C ¹³C NMR A->C Carbon Framework D Mass Spectrometry A->D Molecular Weight & Formula E IR Spectroscopy A->E Functional Groups F Confirmed Structure B->F C->F D->F E->F

Caption: The logical flow of spectroscopic analysis for structural elucidation.

References

A Comparative Guide to Pyridazine Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical and materials science research, the efficient synthesis of pyridazine scaffolds is a critical endeavor. This guide provides a detailed cost-benefit analysis of three prominent methods for pyridazine synthesis: the classical condensation of 1,4-dicarbonyl compounds, the modern inverse-electron-demand aza-Diels-Alder reaction, and the copper-promoted cyclization of unsaturated hydrazones. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document aims to empower researchers to select the most appropriate synthetic strategy for their specific needs.

At a Glance: Comparison of Pyridazine Synthesis Methods

The following table summarizes the key quantitative metrics for the three discussed synthetic routes, offering a clear comparison of their respective yields, reaction conditions, and estimated costs.

MethodTypical YieldReaction TemperatureReaction TimeKey Starting MaterialsEstimated Cost of Starting Materials (per mole of product)
Condensation of 1,4-Dicarbonyls
From Unsaturated DicarbonylsHighReflux2 hours(E)-1,2-Dibenzoylethylene, Hydrazine Hydrate~$50 - $100
From Maleic Anhydride DerivativesModerate to HighReflux2-4 hoursMaleic Anhydride, Hydrazine Hydrate<$10
Inverse-Electron-Demand Aza-Diels-Alder Reaction High (often >90%)Room Temperature8 hoursDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, Phenylacetylene>$1000
Copper-Promoted Cyclization Good80 °C12 hoursβ,γ-Unsaturated Hydrazone, Copper(II) Acetate~$20 - $50 (excluding hydrazone synthesis)

In-Depth Analysis of Synthesis Methods

This section provides a detailed examination of each synthetic method, including a representative experimental protocol and a cost-benefit analysis to guide your selection process.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

This classical and widely used method offers a straightforward and often cost-effective route to pyridazines. The reaction involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine.

This approach utilizes an α,β-unsaturated 1,4-diketone, which readily reacts with hydrazine to form the pyridazine ring.

Experimental Protocol: Synthesis of 3,6-diphenylpyridazine

  • Reaction Setup: A solution of (E)-1,2-dibenzoylethylene (1.0 g, 4.23 mmol) in 20 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: To this solution, hydrazine hydrate (0.21 mL, 4.23 mmol) is added dropwise with stirring.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield 3,6-diphenylpyridazine.

  • Expected Yield: High.

Cost-Benefit Analysis:

  • Benefits: This method is characterized by its simplicity, high yields, and the use of readily available and relatively inexpensive starting materials. The reaction conditions are straightforward and do not require specialized equipment.

  • Costs: The primary cost is associated with the substituted 1,4-dicarbonyl compound. For example, (E)-1,2-dibenzoylethylene can be purchased at a moderate price.[1][2][3][4] Hydrazine hydrate is a relatively inexpensive reagent.[5][6][7][8][9]

A highly economical variation of the condensation method utilizes maleic anhydride or its derivatives.

Experimental Protocol: Synthesis of Pyridazin-3(2H)-one

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, maleic anhydride (9.8 g, 0.1 mol) is dissolved in 50 mL of glacial acetic acid.

  • Addition of Hydrazine: Hydrazine hydrate (5 mL, 0.1 mol) is added cautiously and dropwise to the stirred solution. An exothermic reaction is observed.

  • Reflux: The mixture is then heated at reflux for 2 hours.

  • Work-up: Upon cooling, the product crystallizes. The solid is collected by filtration, washed with cold water, and dried to afford pyridazin-3(2H)-one.

  • Expected Yield: Moderate to high.[10][11]

Cost-Benefit Analysis:

  • Benefits: This is an exceptionally cost-effective method due to the very low price of maleic anhydride.[12] The procedure is simple and scalable.

  • Costs: The operational costs are minimal. The primary consideration is the handling of corrosive acetic acid and the exothermic nature of the initial addition of hydrazine.

Inverse-Electron-Demand Aza-Diels-Alder Reaction

This modern approach offers high regioselectivity and often proceeds under mild conditions, making it a powerful tool for the synthesis of highly functionalized pyridazines. The reaction involves the [4+2] cycloaddition of an electron-deficient azadiene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkyne.

Experimental Protocol: Synthesis of Dimethyl 4-phenylpyridazine-3,6-dicarboxylate [13]

  • Reaction Setup: A 50-mL, round-bottomed flask is charged with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 g, 5 mmol) and 20 mL of 1,4-dioxane.

  • Addition of Alkyne: Phenylacetylene (0.56 g, 5.5 mmol) is added to the stirred solution under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature for 8 hours. The progress of the reaction can be monitored by the disappearance of the red color of the tetrazine.

  • Work-up: The solvent is removed under reduced pressure to give a viscous oil. This crude product is then purified by column chromatography on silica gel to yield dimethyl 4-phenylpyridazine-3,6-dicarboxylate.

  • Expected Yield: High.

Cost-Benefit Analysis:

  • Benefits: This method provides excellent control over regioselectivity, which is a significant advantage when synthesizing complex molecules.[14][15] The reactions are often high-yielding and can be performed under mild, metal-free conditions.

  • Costs: The primary drawback is the high cost of the tetrazine starting materials. For instance, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a specialty chemical with a correspondingly high price. Alkynes such as phenylacetylene are more affordable.

Copper-Promoted Cyclization of β,γ-Unsaturated Hydrazones

This method provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. The key step is a copper-catalyzed intramolecular cyclization of a readily prepared β,γ-unsaturated hydrazone.

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine

  • Step 1: Synthesis of the β,γ-Unsaturated Hydrazone:

    • An appropriate β,γ-unsaturated ketone is condensed with a hydrazine derivative (e.g., tosylhydrazine) in a suitable solvent like ethanol at reflux to form the corresponding hydrazone. The product is typically isolated by filtration or extraction.

  • Step 2: Copper-Promoted Cyclization and Aromatization: [14]

    • Reaction Setup: The β,γ-unsaturated hydrazone (1 mmol), copper(II) acetate (0.1 mmol), and a suitable base (e.g., potassium carbonate, 2 mmol) are combined in a sealed tube with a solvent such as dimethyl sulfoxide (DMSO).

    • Reaction: The mixture is heated to 80 °C and stirred for 12 hours.

    • Aromatization: Often, the dihydropyridazine intermediate is oxidized in situ or in a subsequent step to the aromatic pyridazine. This can sometimes be achieved by exposure to air or by the addition of a mild oxidizing agent.

    • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

    • Expected Yield: Good.

Cost-Benefit Analysis:

  • Benefits: This method offers a good functional group tolerance and can provide access to a variety of substituted pyridazines.[14] Copper catalysts are generally inexpensive and readily available.

  • Costs: The overall cost-effectiveness depends on the accessibility and cost of the starting β,γ-unsaturated ketones and hydrazine derivatives required to synthesize the hydrazone precursor. The multi-step nature of the process may also add to the overall time and resource investment.

Visualizing the Synthetic Pathways

To further aid in the understanding of these synthetic methods, the following diagrams, generated using the DOT language, illustrate the core transformations and experimental workflows.

Condensation_Reaction cluster_diketone From Unsaturated 1,4-Diketone cluster_anhydride From Maleic Anhydride Diketone Unsaturated 1,4-Diketone Pyridazine1 Pyridazine Diketone->Pyridazine1 EtOH, Reflux Hydrazine1 Hydrazine Hydrate Hydrazine1->Pyridazine1 Anhydride Maleic Anhydride Pyridazinone Pyridazin-3(2H)-one Anhydride->Pyridazinone AcOH, Reflux Hydrazine2 Hydrazine Hydrate Hydrazine2->Pyridazinone Diels_Alder_Reaction Tetrazine 1,2,4,5-Tetrazine Cycloadduct [4+2] Cycloaddition Intermediate Tetrazine->Cycloadduct Alkyne Alkyne Alkyne->Cycloadduct Pyridazine Pyridazine Cycloadduct->Pyridazine - N2 Copper_Catalyzed_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Aromatization Ketone β,γ-Unsaturated Ketone UnsaturatedHydrazone β,γ-Unsaturated Hydrazone Ketone->UnsaturatedHydrazone Hydrazine Hydrazine Derivative Hydrazine->UnsaturatedHydrazone Dihydropyridazine 1,6-Dihydropyridazine UnsaturatedHydrazone->Dihydropyridazine Cu(OAc)2, Base FinalPyridazine Pyridazine Dihydropyridazine->FinalPyridazine Oxidation

References

A Comparative Guide to In Vitro Efficacy of Novel Molecules Derived from Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives synthesized from starting materials like Ethyl 3-chloropyridazine-4-carboxylate are being actively investigated for their therapeutic potential, particularly as antimicrobial and anticancer agents. This guide provides an objective comparison of the in vitro performance of recently developed pyridazine and pyridazinone derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of new chemical entities.

Comparative Efficacy of Novel Pyridazine Derivatives

The following tables summarize the quantitative in vitro activity of novel compounds derived from pyridazine scaffolds against various bacterial strains and cancer cell lines.

Antimicrobial Activity

The antibacterial efficacy of synthesized pyridazinone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency.

Table 1: In Vitro Antibacterial Activity of Novel Pyridazinone Derivatives

Compound Target Organism MIC (µM) Reference Compound MIC (µM)
Compound 3 S. aureus (MRSA) 4.52 Amikacin -
Compound 7 E. coli 7.8 Amikacin -
S. aureus (MRSA) 7.8 Amikacin -
S. typhimurium 7.8 Amikacin -
A. baumannii 7.8 Amikacin -
Compound 13 P. aeruginosa 7.48 Amikacin -
A. baumannii 3.74 Amikacin -
Compound 10h S. aureus 16 (µg/mL) - -

| Compound 8g | C. albicans | 16 (µg/mL) | - | - |

Data sourced from multiple studies to show a comparative landscape.[1][2][3]

Anticancer Activity

The cytotoxic potential of novel chloropyridazine and pyridazinone hybrids was assessed by determining their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. Lower IC50 values signify greater cytotoxic potency.

Table 2: In Vitro Anticancer Activity of Novel Pyridazine-Based Compounds

Compound Target Cell Line Cancer Type IC50 (µM)
Compound 10l A549/ATCC Non-Small Cell Lung 1.66 - 100

| Compound 17a | Various | Melanoma, NSCLC, Prostate, Colon | 1.66 - 100 |

Data represents a range of GI50 values observed across multiple cell lines as reported in the referenced study.[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[4][5][6][7]

Materials:

  • Test compounds (e.g., pyridazinone derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. A series of two-fold dilutions are then prepared in the broth directly in the 96-well plates.

  • Inoculum Preparation: Grow bacterial cultures to the exponential phase and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9][10]

Materials:

  • Test compounds (e.g., chloropyridazine hybrids)

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8][12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[8] The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate key processes in the evaluation of these novel molecules.

G cluster_synthesis Synthesis & Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Outcome start This compound synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify antimicrobial Antimicrobial Assay (MIC) purify->antimicrobial anticancer Anticancer Assay (MTT) purify->anticancer mic_data MIC Value Determination antimicrobial->mic_data ic50_data IC50 Value Calculation anticancer->ic50_data lead Lead Compound Identification mic_data->lead ic50_data->lead

Caption: General workflow for the synthesis and in vitro evaluation of novel pyridazine derivatives.

G dna_damage DNA Damage (e.g., Single-Strand Breaks) parp1 PARP-1 Activation dna_damage->parp1 activates repair_inhibition Inhibition of DNA Repair parp1->repair_inhibition leads to parp_inhibitor Novel Chloropyridazine (PARP-1 Inhibitor) parp_inhibitor->parp1 inhibits atp ATP Preservation parp_inhibitor->atp prevents depletion apoptosis Apoptosis (Programmed Cell Death) repair_inhibition->apoptosis triggers atp->apoptosis enables

Caption: Proposed mechanism of action for anticancer chloropyridazine hybrids via PARP-1 inhibition.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-chloropyridazine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of Ethyl 3-chloropyridazine-4-carboxylate in a laboratory setting. Researchers, scientists, and professionals in drug development must adhere to these procedural guidelines to ensure personal safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management: In the event of a spill, treat it as a hazardous chemical spill. Absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material must then be collected and disposed of as hazardous waste.[1]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to never dispose of it down the sanitary sewer or in regular trash.[1][2] All waste containing this chemical must be collected for pickup by a licensed hazardous waste disposal service or your institution's Environmental Health & Safety (EHS) department.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Select a Compatible, Labeled Waste Container B->C D Transfer Chemical Waste (Solid or Liquid) into Container C->D E Keep Container Securely Closed When Not in Use D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Wastes (e.g., strong oxidizers, bases) F->G H Arrange for Waste Pickup with EHS or Licensed Contractor G->H I Document Waste Transfer H->I

Caption: Workflow for the safe collection and disposal of chemical waste.

Detailed Steps:

  • Waste Identification and Segregation:

    • This compound waste should be classified as halogenated organic waste.

    • Do not mix this waste with non-hazardous waste.[1]

    • It is crucial to segregate it from incompatible materials, such as strong oxidizing agents and bases, to prevent potentially violent reactions.[3][4]

  • Waste Collection:

    • Collect all waste containing this compound, including reaction residues, contaminated solvents, and spill cleanup materials, in a designated, properly labeled hazardous waste container.[2][3]

    • The container must be made of a material compatible with the chemical and have a secure screw-top cap.[3]

    • The label should clearly state "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[3]

  • Empty Container Disposal:

    • Containers that held this compound are also considered hazardous waste until properly decontaminated.

    • To decontaminate an "empty" container, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1][5]

    • The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates can often be collected as hazardous waste as well, in accordance with institutional policies.

    • After triple-rinsing and air-drying, the original labels on the container must be defaced or removed before it can be disposed of as non-hazardous solid waste or recycled.[1][2]

  • Storage and Pickup:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[3] This area should be away from drains and sources of ignition.[4]

    • Schedule a waste pickup with your institution's EHS department or a certified hazardous waste disposal company.

III. Quantitative Data and Hazard Profile

Specific quantitative data on the toxicity and environmental fate of this compound are limited. However, data for a related compound, Ethyl 3,6-dichloropyridazine-4-carboxylate, indicates a lack of available information on aquatic toxicity, persistence, and bioaccumulation potential.[6] In the absence of specific data, a cautious approach is mandated.

Parameter Value/Information Source
Acute Oral Toxicity No data available[6]
Acute Dermal Toxicity No data available[6]
Aquatic Toxicity No data available[6]
Persistence and Degradability No data available[6]
Bioaccumulative Potential No data available[6]

Given the presence of a chlorinated pyridazine ring, it should be assumed that the compound and its byproducts may be persistent in the environment and exhibit toxicity to aquatic life.

IV. Disposal Decision Logic

The decision-making process for the disposal of this compound is straightforward and prioritizes safety and regulatory compliance. The following diagram illustrates the logical flow for determining the correct disposal path.

start Waste Generated Containing This compound is_empty_container Is it an empty container? start->is_empty_container is_pure_or_mixture Is it the pure compound or a waste mixture? is_empty_container->is_pure_or_mixture No triple_rinse Triple-rinse with appropriate solvent. is_empty_container->triple_rinse Yes collect_waste Collect in a labeled, compatible halogenated organic waste container. is_pure_or_mixture->collect_waste collect_rinsate Collect first rinsate as halogenated organic waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of container in appropriate solid waste stream. deface_label->dispose_container store_in_saa Store in Satellite Accumulation Area (SAA). collect_waste->store_in_saa arrange_pickup Arrange for pickup by EHS or licensed contractor. store_in_saa->arrange_pickup

Caption: Decision tree for proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Comprehensive Safety and Handling Guide for Ethyl 3-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for Ethyl 3-chloropyridazine-4-carboxylate (CAS No. 1445-54-1), including personal protective equipment (PPE), operational plans for handling, and disposal procedures.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation[1].
Skin Protection - Gloves: Protective gloves- Clothing: Impervious clothingPrevents skin contact which can cause irritation[1].
Respiratory Protection Suitable respiratorMinimizes inhalation of dust or vapors which can cause respiratory tract irritation. To be used in areas with inadequate ventilation[1].

Operational and Handling Plan

A systematic approach to handling this compound in a laboratory setting is crucial. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in a Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction post_decontaminate Decontaminate Work Area and Equipment handling_reaction->post_decontaminate Proceed to Post-Handling post_waste Segregate and Label Waste post_decontaminate->post_waste post_ppe Doff and Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Handling Workflow Diagram

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work[1].

    • Ensure all necessary PPE is available and in good condition. Don safety goggles with side-shields, protective gloves, and impervious clothing[1].

    • Prepare the workspace by ensuring it is clean and has adequate ventilation, such as a certified chemical fume hood[1].

  • Handling:

    • When weighing the solid compound, perform this task within a chemical fume hood to avoid inhalation of any dust particles.

    • Carefully transfer the material to the designated reaction vessel, minimizing the creation of dust.

    • Conduct the experimental procedure, avoiding direct contact and inhalation[1].

  • Post-Handling:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate chemical waste from other laboratory waste.

    • Carefully remove and dispose of contaminated PPE in designated waste containers.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Labeling:

  • All waste containing this compound must be collected in a designated, properly sealed, and clearly labeled hazardous waste container[2].

  • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity[2].

  • Do not mix this waste with other incompatible waste streams.

Disposal Procedure:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][3].

  • Never dispose of this compound down the drain or in regular trash[1].

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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